Pyrocatechol sulfate

Catalog No.
S616087
CAS No.
4918-96-1
M.F
C6H6O5S
M. Wt
190.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrocatechol sulfate

CAS Number

4918-96-1

Product Name

Pyrocatechol sulfate

IUPAC Name

(2-hydroxyphenyl) hydrogen sulfate

Molecular Formula

C6H6O5S

Molecular Weight

190.18 g/mol

InChI

InChI=1S/C6H6O5S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4,7H,(H,8,9,10)

InChI Key

MZPWKJZDOCIALD-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC=C(C(=C1)O)OS(=O)(=O)O

Pyrocatechol sulfate is an aryl sulfate that is catechol with one of the two hydroxy groups substituted by a sulfo group. It has a role as a xenobiotic. It is an aryl sulfate and a member of phenols. It is functionally related to a catechol. It is a conjugate acid of a pyrocatechol sulfate(1-).

pyrocatechol sulfate metabolite biological role

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Analytical Protocols

For researchers aiming to detect and quantify pyrocatechol sulfate, the following methodologies from recent studies provide a reliable foundation.

Table: Key Experimental Parameters from Peer-Reviewed Studies

Study Context Sample Type Analytical Platform Key Sample Preparation & Workflow Steps

| Severe Alcohol Use Disorder (sAUD) [1] [2] | Human Plasma | Non-targeted Liquid Chromatography-Mass Spectrometry (LC-MS) | 1. Blood sample collection from patients and healthy controls. 2. Plasma separation. 3. Protein precipitation (e.g., with methanol). 4. Analysis by LC-MS in multiple ionization modes (e.g., positive/negative electrospray ionization). 5. Data processing with multivariate statistics (PCA, sPLS-DA). | | Chronic Kidney Disease (CKD) [3] | Rat Plasma, Liver, Heart, Kidney Tissue | Ultra Performance LC-MS (UPLC-QToF/MS) | 1. Sample homogenization (for tissues). 2. Metabolite extraction. 3. Analysis by UPLC-QToF/MS with alternating low/high collision energy. 4. Metabolite identification using online databases and validation with standards. |

The relationship between dietary intake, gut microbiota, and the systemic physiological effects of this compound can be visualized as a pathway.

Dietary Sources\n(e.g., Coffee, Berries) Dietary Sources (e.g., Coffee, Berries) Gut Microbiota Gut Microbiota Dietary Sources\n(e.g., Coffee, Berries)->Gut Microbiota Metabolizes Catechol Catechol Gut Microbiota->Catechol Produces This compound This compound Catechol->this compound Host Sulfation Systemic Circulation Systemic Circulation This compound->Systemic Circulation Potential Brain Effects Potential Brain Effects Systemic Circulation->Potential Brain Effects Crosses BBB? Accumulation in CKD Accumulation in CKD Systemic Circulation->Accumulation in CKD Impaired Excretion

Research Implications and Future Directions

The identification of this compound as a modulator of biological systems opens several avenues for applied research.

  • Therapeutic Monitoring in sAUD: Its correlation with psychological symptoms suggests this compound could be a valuable biomarker for monitoring patient status during alcohol withdrawal and evaluating the efficacy of new therapeutic interventions aimed at modulating the gut-brain axis [1] [2].
  • Toxin Reduction in CKD: In chronic kidney disease, strategies to reduce gut-derived uremic toxins are a key research focus. The evidence that AST-120 (a carbon adsorbent) reduces this compound levels in animal models validates it as a target for interventions designed to lower the toxin burden and mitigate associated comorbidities, such as cardiovascular disease [3].
  • Mechanistic Studies: While associations are clear, the exact molecular mechanisms through which this compound influences brain function or contributes to cellular toxicity remain to be fully elucidated. Future research should focus on identifying its specific molecular targets and signaling pathways.

References

pyrocatechol sulfate gut microbiome research

Author: Smolecule Technical Support Team. Date: February 2026

Pyrocatechol Sulfate at a Glance

The table below summarizes the core characteristics of this microbial metabolite:

Attribute Description
Chemical Nature Phenolic sulfate metabolite [1] [2]
Origin Dietary precursors (e.g., berries) metabolized by the gut microbiota [1] [2]
Biological Relevance Potential modulator of brain health and cardiomyocyte function [1] [2]; Associated with fear extinction learning in preclinical models [3]
Research Applications Potential urinary biomarker for kidney function, dialytic clearance, whole grain intake, and habitual coffee consumption [1] [2]

A Model Experimental Protocol

The following diagram outlines a representative methodology for investigating host-cell interactions with sulfate-reducing bacteria (SRB), which are relevant to the production of sulfated metabolites like this compound. This protocol is adapted from a study that activated the Notch signaling pathway using Desulfovibrio vulgaris (DSV) [4].

G A Bacterial Culture (Desulfovibrio vulgaris) C Co-culture Infection A->C B Host Cell Culture (RAW 264.7 macrophages, HCT116 epithelial cells, BMMs) B->C D Experimental Manipulation C->D H In Vivo Validation (Mouse Gavage Model) C->H Parallel In Vivo E1 Inhibition: DAPT (γ-secretase inhibitor) or Notch siRNA D->E1 E2 Control: Vehicle (DMSO) D->E2 F Sample Collection & Analysis E1->F E2->F G1 Protein Expression (Western Blot) F->G1 G2 Gene Expression (RT-qPCR) F->G2 G3 Cytokine Measurement (ELISA) F->G3

Experimental workflow for studying host-SRB interactions.

Key Methodological Details [4]:

  • Bacterial Culture: Desulfovibrio vulgaris is grown anaerobically in LeGall's media for approximately 72 hours at 37°C. Bacteria are counted and resuspended in phosphate-buffered saline (PBS) before infection.
  • Host Cell Culture: Macrophage (e.g., RAW 264.7) or epithelial (e.g., HCT116) cell lines are cultured without antibiotics prior to infection. Primary Bone Marrow-derived Macrophages (BMMs) are also used.
  • Infection: Host cells are infected with DSV at various Multiplicities of Infection (MOI) for different time periods to establish dose- and time-response relationships.
  • Pathway Inhibition: Cells are pretreated with DAPT, a gamma-secretase inhibitor, or transfected with Notch-specific siRNA to inhibit the Notch signaling pathway.
  • Analysis: The expression of Notch signaling proteins (Notch1 receptor, NICD), downstream targets (p21), and inflammatory markers (pro-IL-1β, SOCS3) is analyzed via Western blot. Cell-free supernatants from infected macrophages can be used to stimulate uninfected cells to test for paracrine signaling.

Research Context and Implications

This compound is part of a broader class of gut-derived metabolites being studied for their systemic effects. Research into the gut-brain axis has revealed that microbial metabolites, including this compound, can influence brain function, including fear extinction learning, and may play a role in neurological disorders [3] [5]. Furthermore, other sulfated metabolites, such as p-cresol sulfate (pCS) and indoxyl sulfate (IS), are well-studied in the context of chronic kidney disease (CKD), where they act as protein-bound uremic toxins that promote inflammation and disease progression [6].

The experimental protocol highlighted above demonstrates how sulfate-reducing bacteria (SRB) can directly engage host signaling pathways, providing a mechanistic framework that could be relevant to understanding the biological activities of their sulfated metabolites [4].

A Researcher's Checklist

To facilitate your research, here is a summary of key points and directions:

  • Focus on Mechanisms: Prioritize experiments that elucidate the precise molecular mechanisms and receptors through which this compound exerts its observed effects on brain and other cells.
  • Leverage Existing Models: The in vitro and in vivo protocols used for SRB and other sulfated metabolites (like p-cresol sulfate) serve as an excellent starting point for designing your own studies on this compound.
  • Explore Therapeutic Angles: Investigate whether modulating the gut microbiota to reduce or increase the production of this compound has any therapeutic potential, similar to strategies being explored for other gut-derived metabolites.

References

Pyrocatechol Sulfate as a Biomarker of Kidney Function

Author: Smolecule Technical Support Team. Date: February 2026

Pyrocatechol sulfate has been identified as a potential biomarker for kidney function. The table below summarizes its performance compared to other metabolites from a 2019 study that used untargeted metabolomics on plasma samples [1] [2].

Metabolite Area Under the ROC Curve (AUROC) Role and Significance
This compound 0.888 Identified patients with a single kidney more accurately than creatinine [1] [2].
TMAP 0.815 A novel biomarker; outperformed creatinine and was most robust for measuring dialytic clearance [1] [2].
Creatinine 0.745 Standard clinical biomarker; used for comparison [1] [2].
Indoxyl sulfate Information missing A known gut-derived uremic toxin associated with cardiovascular events in ESRD [2].
p-cresyl sulfate Information missing A known gut-derived uremic toxin [2].

The study concluded that a panel of several metabolites provided the best prediction, with a combined AUROC of 0.937 for identifying patients with reduced kidney function [2].

General Workflow for Metabolomic Biomarker Discovery

The discovery of this compound as a biomarker followed a typical untargeted metabolomics workflow. The diagram below outlines the key stages of this process.

cluster_1 Experimental Protocol SampleCollection Sample Collection MetaboliteExtraction Metabolite Extraction SampleCollection->MetaboliteExtraction DataAcquisition LC-MS Data Acquisition MetaboliteExtraction->DataAcquisition DataProcessing Data Processing & Analysis DataAcquisition->DataProcessing BiomarkerValidation Biomarker Validation DataProcessing->BiomarkerValidation

Figure 1: A generalized workflow for metabolomic biomarker discovery using liquid chromatography-mass spectrometry (LC-MS).

  • Sample Collection and Cohorts: The research analyzed plasma from multiple patient groups, including healthy controls, patients with a single kidney (living donors and transplant recipients), non-dialysis chronic kidney disease (CKD) patients, and end-stage renal disease (ESRD) patients on various dialysis modalities [2].
  • Metabolite Extraction and Data Acquisition: The study used two complementary liquid chromatography methods paired with mass spectrometry (LC-MS) to capture a wide range of metabolites: Reverse Phase Liquid Chromatography (RPLC) for non-polar molecules and Hydrophilic Interaction Liquid Chromatography (HILIC) for polar molecules [2].
  • Data Processing and Analysis:
    • Statistical Analysis: Significant differences were determined using Kruskal-Wallis ANOVA, with a false discovery rate (FDR) correction (q < 0.05) [2].
    • Multivariate Analysis: Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) was used to identify metabolites that best distinguished between patient groups and controls [2].
    • Biomarker Performance: The diagnostic power of significant metabolites was evaluated using Receiver Operating Characteristic (ROC) curve analysis, which produces the AUROC values [1] [2].

Limitations and Further Research

  • Lack of Detailed Protocols: The search results describe the overall methodology but do not provide the fine-grained technical details needed to replicate the experiments fully, such as specific LC gradients, MS instrument settings, or detailed metabolite extraction procedures.
  • Pathway and Mechanism: The biological pathways involving this compound and its role as a uremic toxin are not detailed in the available sources. Therefore, a signaling pathway diagram cannot be constructed with the current information.
  • Chemical Properties: this compound is a phenolic metabolite linked to food intake (like berries and coffee) and gut microbiota activity [3].

References

pyrocatechol sulfate solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Basic Properties

The table below summarizes the core identifying information and the limited available data for pyrocatechol sulfate.

Property Category Details

| IUPAC Name / Synonyms | • (2-Hydroxyphenyl)oxidanesulfonic acid • 2-Hydroxyphenyl hydrogen sulfate • 1,2-Benzenediol, 1-(hydrogen sulfate) [1] [2] [3] | | CAS Number | 4918-96-1 [2] [3] | | Molecular Formula / Weight | C6H6O5S / 190.17 g·mol⁻¹ [1] [2] [3] | | Appearance | White solid [1] | | Storage & Handling | Store at 2-8°C [1] [2]. It is classified as a combustible solid and can cause skin and eye irritation [1]. | | Solubility Data | Information not found in the search results. | | Stability Data (e.g., pH, thermal) | Detailed quantitative information not found in the search results. |

Key Data Gaps and Alternative Strategies

A major challenge is the absence of quantitative solubility and stability data for this compound. The parent compound, catechol (or pyrocatechol), is highly soluble in water (312 g/L at 20 °C) [4], but this cannot be directly extrapolated to the sulfate metabolite.

To proceed with your research, consider these alternative approaches:

  • Consult Specialized Databases: Technical data for research chemicals is often housed in commercial scientific databases like SciFinder and Reaxys, which may have more detailed information.
  • Experimental Determination: Given the lack of public data, you may need to determine the solubility and stability profiles through laboratory experiments.
  • Literature on Analogues: Reviewing studies on structurally similar phenolic sulfates could provide useful, though indirect, insights.

Biological Context and Significance

Despite the lack of physicochemical data, this compound is recognized as a biologically significant molecule in metabolomics and microbiome research [1]. The following diagram illustrates its reported biological roles and origins.

G cluster_0 Biomarker Applications FoodIntake Dietary Intake Precursor Catechol (Precursor) FoodIntake->Precursor Metabolism GutMicrobiota Gut Microbiota GutMicrobiota->Precursor Production PCS This compound (PCS) Precursor->PCS Sulfation Biomarker Potential Biomarker For: PCS->Biomarker BioFunctions Biological Functions (e.g., Brain Health, Cardiomyocyte Beating) PCS->BioFunctions Modulates B1 Kidney Function Biomarker->B1 B2 Whole Grain Intake Biomarker->B2 B3 Coffee Consumption Biomarker->B3

Biological pathway of this compound, from origin to function, based on metabolomics research [1] [3].

Suggested Experimental Workflow

To address the data gaps, here is a proposed high-level experimental workflow for determining solubility and stability.

G Step1 1. Sample Preparation (this compound, ≥95% Purity) Step2 2. Solubility Screening Step1->Step2 Step3 3. Stability Profiling Step2->Step3 S2a Solvent Systems: - Aqueous Buffers (various pH) - Organic Solvents (DMSO, EtOH) Step2->S2a S2b Method: Shake-Flask Technique Step2->S2b Step4 4. Analytical Quantification (HPLC, LC-MS, NMR) Step3->Step4 S3a Forced Degradation Studies: - Thermal Stress - Hydrolytic Stress (pH) - Oxidative Stress Step3->S3a S3b Long-Term Stability: - 2-8°C (Recommended) - 25°C/60% RH (Accelerated) Step3->S3b

Proposed experimental workflow to characterize the solubility and stability of this compound.

References

pyrocatechol sulfate vs catechol properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Functional Comparison

The table below summarizes the core differences between catechol and pyrocatechol sulfate.

Property Catechol (Pyrocatechol) This compound
Chemical Structure Benzene-1,2-diol [1] Sulfated conjugate of catechol [2]
IUPAC Name Benzene-1,2-diol [1] 2-hydroxyphenyl hydrogen sulfate [2]
Molecular Formula C₆H₆O₂ [1] [3] [4] C₆H₆O₅S [2] [5]
Molecular Weight 110.11 g/mol [3] [4] 190.17 g/mol [5]
CAS Number 120-80-9 [3] [4] 4918-96-1 [2] [5]
Appearance White to brown feathery or crystalline solid [1] [3] White solid [2]
Stability Air and light sensitive, discolors upon exposure [3] Stable when stored at 2-8°C [2]
Primary Role/Source Industrial chemical precursor; naturally occurs in trace amounts [1] Endogenous metabolite from diet (berries, coffee) and gut microbiota [2] [5]

| Key Biological Activities | - Substrate for Catechol O-Methyltransferase (COMT) [6]

  • Used in photography and as a developer [1] | - Potential biomarker for kidney function, whole grain intake, coffee consumption [2] [5]
  • Modulates brain health and cardiomyocyte beating [2] [5] | | Toxicity & Handling | Toxic by ingestion and skin contact; skin irritant; suspected carcinogen [1] [3] | Warning; causes skin and eye irritation [2] |

Metabolic Relationship and Pathways

Catechol and this compound are connected through a key metabolic pathway. Catechol, whether from dietary sources or as a metabolite of benzene, can be sulfated in the body to form the more water-soluble this compound, which is then excreted in urine [2] [5]. This sulfonation reaction is a classic Phase II detoxification process, primarily catalyzed by sulfotransferase (SULT) enzymes, which increases the compound's solubility for elimination.

G DietaryIntake Dietary Intake (Berries, Coffee) Catechol Catechol (C6H6O2) DietaryIntake->Catechol Absorption Sulfotransferase Sulfotransferase (SULT) + PAPS Catechol->Sulfotransferase Metabolism PyrocatecholSulfate This compound (C6H6O5S) Sulfotransferase->PyrocatecholSulfate Sulfonation UrinaryExcretion Urinary Excretion & Biomarker Measurement PyrocatecholSulfate->UrinaryExcretion Excretion

Metabolic pathway of catechol to this compound for excretion.

Research Context & Experimental Notes

In research, this compound is recognized as a phenolic metabolite studied in metabolomics and microbiome research [2]. Its levels in human plasma and urine are connected to food ingestion (like berries and coffee) and the condition of the gut microbiota, making it a potential biomarker for various physiological states [2] [5].

  • Biomarker Research: When designing experiments to measure this compound as a biomarker, focus on plasma or urine samples. Its levels can indicate whole grain intake, habitual coffee drinking, and kidney function, as it is cleared by dialysis [2] [5].
  • Handling and Storage: Commercially available this compound (≥95% purity by H-NMR) is typically supplied as a white solid and should be stored at 2-8°C to maintain stability [2]. In contrast, catechol is air and light sensitive, often turning brown and requiring storage below 30°C [1] [3].

Catechol in Biological Systems

Catechol itself is a key substrate for the enzyme Catechol O-Methyltransferase (COMT) [6]. COMT plays a critical role in the metabolism of catecholamine neurotransmitters (like dopamine and noradrenaline) and catechol drugs (like L-DOPA), transferring a methyl group to inactivate them [6]. This interaction is a major focus in neuroscience and pharmacology, particularly for treating Parkinson's disease [6].

References

pyrocatechol sulfate NMR characterization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Pyrocatechol Sulfate

The table below summarizes the key identification data for this compound from the search results, which is a foundational step before any spectroscopic analysis.

Property Description
IUPAC Name This compound [1]
CAS Number 4918-96-1 [1] [2]
Molecular Formula C6H6O5S [1] [2]
Molecular Weight 190.17 g/mol [1] [2]
Synonyms 2-Hydroxyphenyl hydrogen sulfate; 1,2-Benzenediol, 1-(hydrogen sulfate) [1]
Appearance Not Available (NA) [1]
Storage 2-8°C (Refrigerator) [1]

Biological Context and Role of the Precursor

Understanding the biological context of a compound can be crucial for research. The available information highlights this compound's role as a metabolite and the bioactivity of its precursor, pyrocatechol.

  • Biological Role of this compound: This compound is identified as a phenolic metabolite found in human plasma and urine. It is associated with the intake of specific foods like coffee and berries, as well as the state of the gut microbiome. It's studied as a potential biomarker for kidney function, dialysis clearance, and whole grain consumption [2].
  • Bioactivity of Pyrocatechol (Precursor): A study published in Scientific Reports found that pyrocatechol (also known as catechol), which is formed during the roasting of coffee beans, exhibits significant anti-inflammatory activity. The research demonstrates that it suppresses LPS-induced inflammatory responses in macrophages by a dual mechanism: inhibiting the NF-κB pathway and activating the Nrf2 pathway [3].

The following diagram illustrates this dual mechanism of action of pyrocatechol, as identified in the research [3]:

G cluster_NFkB NF-κB Pathway (Pro-inflammatory) cluster_Nrf2 Nrf2 Pathway (Anti-inflammatory) LPS LPS IKK IKK Complex LPS->IKK NFkB_Inactive NF-κB (Inactive) (IκBα bound) NFkB_Active NF-κB (Active) (Nucleus) NFkB_Inactive->NFkB_Active Release & Translocation ProInflammatoryGenes Pro-inflammatory Genes (iNOS, IL-6, TNFα) NFkB_Active->ProInflammatoryGenes IkBalpha IκBα IKK->IkBalpha Phosphorylation IkBalpha->NFkB_Inactive Degradation Nrf2_Inactive Nrf2 (Inactive) Nrf2_Active Nrf2 (Active) (Nucleus) Nrf2_Inactive->Nrf2_Active Nrf2_Active->NFkB_Active Antagonizes AntioxidantGenes Antioxidant Genes Nrf2_Active->AntioxidantGenes Pyrocatechol Pyrocatechol Pyrocatechol->IKK Inhibits Pyrocatechol->Nrf2_Inactive Activates

Mechanism of Pyrocatechol: Inhibits NF-κB and activates Nrf2 to suppress inflammation. [3]

References

pyrocatechol sulfate mass spectrometry analysis

Author: Smolecule Technical Support Team. Date: February 2026

Pyrocatechol Sulfate: A Primer

This compound, also known as 2-hydroxyphenyl hydrogen sulfate, is a phenolic sulfate metabolite. Here are its fundamental identifiers and properties:

Property Description
Molecular Formula C₆H₆O₅S [1]
Systematic Name (2-Hydroxyphenyl)oxidanesulfonic acid [2]
CAS Registry Information missing
Appearance White solid [2]
Purity (available standard) ≥95% (H-NMR) [2]

Structural Identifiers:

  • SMILES: S(=O)(=O)(Oc1c(cccc1)O)O [2]
  • InChIKey: MZPWKJZDOCIALD-UHFFFAOYSA-N [2]

Biological Relevance & Analytical Context

This compound is recognized as a metabolite of interest in several research areas, which dictates the need for its accurate quantification and identification [2].

Research Area Significance of this compound
Microbiome Research A phenolic metabolite in human plasma linked to food ingestion (e.g., berries) and gut microbiota condition [2].
Biomarker Research A potential urinary biomarker for kidney function, whole grain intake, and habitual coffee drinking [2].
Drug Development May modulate biological functions related to brain health and cardiomyocyte beating [2].

Parent Compound: Catechol It is important to note that this compound is derived from catechol (pyrocatechol), which has the formula C₆H₄(OH)₂ and a molar mass of 110.112 g·mol⁻¹ [3]. In biological systems, catechol can undergo sulfation to form the sulfate ester conjugate [3].

Mass Spectrometry Workflow & Data Analysis

Although a direct protocol for this compound is not available, the general workflow for analyzing such metabolites via mass spectrometry involves several key steps, from sample preparation to advanced data interpretation. The following diagram outlines this process:

G SamplePrep Sample Preparation (Urine, Plasma, Tissue) DataAcquisition MS Data Acquisition SamplePrep->DataAcquisition Preprocessing Spectral Pre-processing DataAcquisition->Preprocessing DataAnalysis Data Analysis Preprocessing->DataAnalysis Normalization Normalization Preprocessing->Normalization BaselineReduction Baseline Reduction Preprocessing->BaselineReduction Smoothing Smoothing Preprocessing->Smoothing PeakPicking Peak Picking Preprocessing->PeakPicking Alignment Spectral Alignment Preprocessing->Alignment Interpretation Biological Interpretation DataAnalysis->Interpretation PCA PCA (Unsupervised) DataAnalysis->PCA Clustering Clustering (e.g., SOM, K-means) DataAnalysis->Clustering ML Machine Learning (PLS-DA, Random Forest) DataAnalysis->ML

General mass spectrometry workflow for metabolite analysis.

Data Pre-processing Techniques

After data acquisition, raw spectra undergo several pre-processing steps. The table below summarizes common techniques, some of which are implemented in specialized software like Cardinal for mass spectrometry imaging data [4].

Step Purpose Specific Methods & Algorithms
Smoothing Reduce high-frequency noise in the spectral signal. Gaussian, Savitzky-Golay, Bilateral, and Nonlinear Diffusion filtering [4].
Baseline Reduction Remove low-frequency background signal. SNIP clipping, convex hull estimation, and interpolation from local minima [4].
Peak Picking Identify true metabolite peaks from the spectral data. Continuous Wavelet Transform (CWT), derivative-based, and quantile-based noise estimation [4].
Spectral Alignment Correct for small shifts in m/z values between runs. Dynamic Time Warping (DTW) and Correlation Optimized Warping (COW) [4].
Normalization Enable comparison between samples by correcting for overall intensity differences. Often involves normalizing intensity profiles to Euclidean unit length for clustering [5].
Data Analysis & Visualization Strategies

Once the data is clean, multivariate analysis and machine learning techniques are used to extract meaningful biological information.

Data analysis pathway from pre-processed data to visualization.

Category Technique Application in Metabolite Analysis
Multivariate Analysis PCA (Principal Component Analysis) Unsupervised method for data reduction and exploring sample groupings [6] [5].
PLS-DA (Partial Least Squares - Discriminant Analysis) Supervised classification to identify biomarkers and separate known sample classes [6].
NMF (Non-negative Matrix Factorization) Dimension reduction method for decomposing complex data [4].
Clustering 1D-SOM (Self-Organizing Maps) Groups metabolites with similar intensity profiles across conditions; provides visual pattern overview [5].
K-means Classic clustering method to group metabolite profiles [5].
Spatial Shrunken Centroids Used in MS imaging for supervised analysis and feature selection [4].
Machine Learning Random Forest Ensemble learning method used for classification and regression tasks [6].
Support Vector Machines (SVM) Algorithm effective for high-dimensional data classification [6].

Key Considerations for Your Research

To implement a robust MS analysis for this compound, please keep the following points in mind:

  • Instrument Calibration and Validation: The specific mass spectrometer settings (ionization mode, mass resolution, etc.) are critical but not detailed in the search results. You will need to optimize these parameters and validate your method for specificity, linearity, and sensitivity.
  • Chromatographic Separation: Prior to MS analysis, a chromatographic step (like LC or GC) is typically used to separate this compound from other compounds in the sample. The choice of column and mobile phase is essential.
  • Quantification: For accurate quantification, you will need a calibration curve created using a pure standard of this compound, such as the one available from chemical suppliers [2].

References

Application Note: Analysis of Sulfated Phenolic Compounds by HPLC with PDA Detection

Author: Smolecule Technical Support Team. Date: February 2026

This application note summarizes a developed method for the separation and analysis of sulfated phenolic compounds, including pyrocatechol sulfate, using a reversed-phase HPLC system with photodiode-array (PDA) detection. The protocol is adapted from a study that prepared and characterized a large library of sulfated phenols [1].

Principle

Sulfated phenolic compounds are highly polar molecules that often exhibit poor retention and peak shape in conventional reversed-phase HPLC. This method overcomes these challenges by using a Pentafluorophenyl (PFP) stationary phase and an acidic mobile phase without ion-pairing reagents, making it compatible with mass spectrometry (MS) detection. This setup provides an efficient and robust separation for monitoring enzymatic sulfation reactions or quantifying sulfated metabolites in complex mixtures [1].

Experimental Protocol

2.1. Materials and Equipment

  • HPLC System: Liquid chromatography system equipped with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.
  • Data Station: Computer with HPLC control and data processing software.
  • Analytical Column: Pentafluorophenyl (PFP) column (e.g., 150–250 mm length, 4.6 mm internal diameter, 5 µm particle size) [1].
  • Mobile Phase:
    • Solvent A: Water with 0.1% (v/v) formic acid.
    • Solvent B: Methanol with 0.1% (v/v) formic acid.
  • Standards:
    • This compound (≥95%,可作为起始物质) [2].
    • Other relevant phenols and their sulfates as needed (e.g., for reaction monitoring).

2.2. Chromatographic Conditions

The parameters below are compiled from the referenced study and should be used as a starting point for method optimization [1].

  • Column Temperature: 30 °C
  • Flow Rate: 0.8 mL/min
  • Injection Volume: 5–20 µL
  • Detection Wavelength: 200–400 nm (PDA range). Specific wavelengths can be selected based on the analyte's UV spectrum.
  • Gradient Program: A suggested gradient is provided in the table below.

Table 1: Recommended HPLC Gradient Program

Time (min) % Solvent A % Solvent B Elution Mode
0 95 5 Isocratic hold
2 95 5 Linear gradient
22 5 95 Linear gradient
25 5 95 Isocratic hold (column cleaning)
26 95 5 Linear gradient
35 95 5 Re-equilibration

2.3. Sample Preparation

  • Standard Solutions: Dissolve this compound in a suitable solvent (e.g., water, methanol, or the starting mobile phase) to prepare stock solutions. Serial dilutions are used for constructing calibration curves.
  • Reaction Mixtures (for enzymatic sulfation): The method is well-suited for analyzing enzymatic sulfation reactions using aryl sulfotransferase. Typically, the reaction can be stopped by dilution or heat inactivation, followed by centrifugation and filtration before HPLC injection [1].
  • Biological Samples (e.g., plasma, urine): Requires pre-treatment such as protein precipitation (e.g., with acetonitrile), centrifugation, and filtration (0.22 µm or 0.45 µm membrane) [3].

2.4. System Suitability Testing Prior to sample analysis, perform system suitability tests to ensure HPLC performance. This typically involves multiple injections of a standard solution to verify that parameters like retention time reproducibility, peak area, theoretical plates, and tailing factor meet pre-defined criteria.

Method Development and Validation Notes

The original study highlights critical factors for successfully analyzing sulfated phenols.

Separation Optimization: The research found that separation results were strongly dependent on the pH and buffer capacity of the mobile phase. While the above method uses formic acid, you may achieve different selectivity by testing other volatile acids (e.g., acetic acid) or ammonium acetate/format buffers for better MS compatibility [1].

Advantages Over Other Methods: This method was developed to avoid the drawbacks of ion-pairing liquid chromatography (IPLC), such as MS incompatibility and complex mobile phase preparation, while solving the problem of peak tailing often observed for sulfates on C18 columns [1].

Validation Parameters: For a quantitative method, the following validation characteristics should be established as per ICH guidelines [3]:

  • Linearity and Range: Determine over the expected concentration range.
  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).
  • Accuracy: Evaluate via spike-recovery experiments.
  • Limit of Detection (LOD) and Quantification (LOQ).
  • Specificity: Ensure the peak of interest is free from interference.

Workflow for HPLC Analysis of this compound

The following diagram illustrates the logical workflow for analyzing this compound, from sample preparation to data interpretation.

Start Start Analysis SamplePrep Sample Preparation (Dissolution, Filtration, Derivatization) Start->SamplePrep HPLC HPLC-PDA Analysis (PFP Column, Acidic Mobile Phase, Gradient Elution) SamplePrep->HPLC DataAnalysis Data Analysis (Peak Integration, Calibration, Quantification) HPLC->DataAnalysis End Result Interpretation DataAnalysis->End

Key Considerations for Researchers

  • MS Compatibility: The use of volatile additives (formic acid, ammonium acetate) makes this method ideal for coupling with mass spectrometry for definitive analyte identification [1].
  • Method Scalability: The principles can be transferred to preparative HPLC for the isolation of sulfated phenolic compounds [1].
  • Lack of Specific Validation: It is crucial to note that while this compound was included in the library of characterized compounds, the referenced publication [1] does not provide fully validated parameters (e.g., LOD, LOQ, precision data) specifically for this analyte. You will need to perform this validation in your own laboratory.

References

Pyrocatechol Sulfate: Properties and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Pyrocatechol sulfate (PCTS) is a phenolic sulfate metabolite with the chemical formula C₆H₆O₅S and a molecular weight of 190.17 g/mol [1] [2]. Its CAS Number is 4918-96-1 [1] [2].

The table below summarizes its known applications and biological relevance:

Aspect Description
Biological Role Potential urinary biomarker for kidney function, dialysis clearance, whole grain consumption, and coffee intake [1].
Food Association Associated with intake of specific foods like berries; its level is also influenced by the gut microbiome [1].
Regulatory Functions In conjunction with other phenolic sulfates, it helps regulate biological functions related to brain health and cardiac cell rhythm [1].
Analytical Application Serves as a substrate for the enzyme sulfatase. Sulfatase catalyzes the conversion of PCTS back to pyrocatechol (PCT), a reaction utilized in designing sensing assays [3].

Sensing Principle for Sulfatase Activity

While a protocol for sulfation is not available, recent research details a fluorometric sensing method that uses PCTS to detect sulfatase enzyme activity [3].

  • Sensing Mechanism: The assay is based on the principle that sulfatase enzyme hydrolyzes the sulfate ester bond in non-fluorescent PCTS, releasing pyrocatechol (PCT) [3].
  • Fluorescence Generation: The released PCT readily reacts with (3-Aminopropyl)trimethoxysilane (DAMO) to form highly fluorescent silicon nanoparticles (Si NPs) [3]. Thus, the presence of sulfatase leads to a turn-on fluorescence signal.
  • Assay Performance: This method is reported to be simple, with a clear mechanism, and offers high sensitivity and selectivity for sulfatase. It has a linear detection range of 0.2–60 U/L and a detection limit of 0.12 U/L [3].

The following diagram illustrates the workflow of this sulfatase activity assay:

G PCTS This compound (PCTS) Non-fluorescent Sulfatase Sulfatase Enzyme PCTS->Sulfatase  Hydrolysis PCT Pyrocatechol (PCT) Sulfatase->PCT DAMO DAMO PCT->DAMO  Reaction SiNPs Fluorescent Silicon Nanoparticles DAMO->SiNPs

References

enzymatic synthesis pyrocatechol sulfate

Author: Smolecule Technical Support Team. Date: February 2026

Pyrocatechol Background Information

The table below summarizes key chemical and physical data for pyrocatechol, which is essential foundational knowledge for any synthesis work [1] [2].

Property Description / Value
IUPAC Name Benzene-1,2-diol [1]
Other Names Catechol, 1,2-Dihydroxybenzene, Pyrocatechol [1] [2]
Chemical Formula C₆H₆O₂ [1]
Molar Mass 110.112 g·mol⁻¹ [1]
Appearance White to brown feathery crystals [1]
Melting Point 103 - 105 °C [1] [2]
Solubility in Water 312 g/L at 20 °C / 430 g/L (commercial source) [1] [2]
pKa Values 9.45, 12.8 [1]
Hazards Acute toxicity (oral, dermal), Carcinogenicity, Skin corrosion/sensitization, Serious eye damage [2]

Proposed Workflow for Protocol Development

Since a direct protocol is not available, the following general workflow outlines the key stages in developing an enzymatic synthesis method. You would need to optimize specific conditions like enzyme source, buffer, and reaction time through experimentation.

Start Start Protocol Development Step1 1. Enzyme Sourcing Identify and procure sulfotransferase enzyme (Purified enzyme or cell lysate) Start->Step1 Step2 2. Reaction Setup Prepare buffer (e.g., phosphate, pH ~7.4) Add pyrocatechol and sulfate donor (PAPS) Step1->Step2 Step3 3. Initiate Reaction Add enzyme to reaction mixture Incubate at optimal temperature Step2->Step3 Step4 4. Terminate & Process Stop reaction (e.g., heat denaturation) Remove protein precipitate Step3->Step4 Step5 5. Purify Product Separate pyrocatechol sulfate (e.g., chromatography, extraction) Step4->Step5 Step6 6. Analyze & Verify Confirm product identity and purity (e.g., HPLC, Mass Spectrometry) Step5->Step6 End End: Protocol Defined Step6->End

References

Application Notes: Catechol Sulfate in Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

1. Chemical Identity and Properties Catechol sulfate, also known as pyrocatechol sulfate, is an organic sulfuric acid derivative belonging to the class of phenylsulfates [1]. Its core structure consists of a benzene ring with a sulfate group esterified to one of the two hydroxyl groups [2].

  • IUPAC Name: (2-hydroxyphenyl)oxidanesulfonic acid [1]
  • Chemical Formula: C6H6O5S [1]
  • CAS Number: 4918-96-1 (free acid); 149-45-1 (sodium salt) [1] [3]
  • Molecular Weight: 190.174 g/mol (free acid); 314.20 g/mol (sodium salt) [1] [3]

A related and commercially available compound used in research is sodium catechol sulfate (also known as Tiron, with CAS 149-45-1), which has two sulfonate groups and is recognized for its metal-chelating and antioxidant properties [3].

2. Analytical Methods and Detection Catechol sulfate can be identified and quantified in biological samples, making it a potential biomarker for exposure or metabolic studies.

  • Analytical Techniques: Liquid chromatography-mass spectrometry (LC-MS) is a primary method for detecting catechol sulfate in biospecimens [1]. The Exposome-Explorer database, a resource for biomarkers of exposure, lists entries for catechol sulfate, indicating its relevance in human biomonitoring [1].
  • Derivatization Strategy for HPLC/UV-Vis: While catechol itself contains a chromophore, chemical derivatization is a common strategy to enhance the detection of compounds lacking strong chromophores. A relevant protocol involves grafting a catechol group onto a target molecule to facilitate its analysis. The table below summarizes a derivatization method adapted from a study on Gabapentin, which can be conceptually applied to other amines [4].

Table 1: Protocol for Derivatization of Amines with Catechol for Enhanced HPLC/UV Detection [4]

Protocol Step Details Parameters & Reagents
Reaction Setup Dissolve the target amine (e.g., Gabapentin, 1 mmol) and dihydroxybenzene (Catechol, 1 mmol) in solvent. Coupling Agent: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.23 mmol). Catalyst: DMAP (4-Dimethylaminopyridine, 1 mmol).
Reaction Conditions Evacuate and purge the reaction vessel with inert gas (e.g., Argon). Stir the reaction mixture at room temperature. Reaction Time: ~24 hours (monitor by TLC).
Reaction Monitoring Use Thin-Layer Chromatography (TLC) to monitor reaction progression. Mobile Phase: Dichloromethane (DCM) : Methanol (90:10).
Work-up & Purification Concentrate the reaction mixture under reduced pressure. Purify the crude product. Purification Method: Silica gel column chromatography. Eluent: DCM : Methanol (90:10).

3. Biological Significance and Pathways Catechol sulfate is a phase II metabolite, formed via the sulfation of catechol, a process catalyzed by sulfotransferase (SULT) enzymes [5].

  • Sulfation Pathway: The sulfation pathway is a critical biochemical route for the metabolism of neurotransmitters (e.g., dopamine, noradrenaline), hormones, and xenobiotics [5] [6]. The enzyme Catechol-O-methyltransferase (COMT) also metabolizes catecholamines, and there is interplay between O-methylation and sulfation pathways for various substrates [5].
  • Role in Neurodevelopment: Sulfation pathways are crucial during neurodevelopment. Sulfate is required for modifying glycosaminoglycans in the brain (e.g., heparan sulfate) and for the inactivation of neurotransmitters and thyroid hormone [6]. The diagram below outlines the core sulfation pathway and its key components in the body.

G Sulfate Sulfate PAPS PAPS Sulfate->PAPS PAPS Synthetase (PAPSS) SULT_Enzyme Sulfotransferase (SULT) PAPS->SULT_Enzyme Sulfated_Product Sulfated Metabolite (e.g., Catechol Sulfate) SULT_Enzyme->Sulfated_Product Sulfonation Reaction Substrate Endogenous/Xenobiotic Substrate (e.g., Catechol, Neurotransmitters) Substrate->SULT_Enzyme

Diagram Title: Core Sulfation Pathway for Metabolite Formation

4. Research and Pre-clinical Applications Sodium catechol sulfate (Tiron) is utilized in laboratory research due to its bioactivity.

  • Antioxidant and Metal Chelation: Tiron is a cell-penetrating antioxidant that acts as a scavenger of hydroxyl radicals and superoxide. It is a non-toxic chelating agent for various metals and has been studied to alleviate acute metal poisoning in animals [3].
  • In Vitro Protocols: The table below summarizes a standard cell-based assay protocol using Tiron.

Table 2: Example In Vitro Protocol for Assessing Antioxidant Effects [3]

Component Details
Cell Type Human Dermal Fibroblasts (HDF).
Treatment Tiron (0.2 mM) for 2 hours prior to or concurrent with an oxidative stressor (e.g., UVB exposure).
Key Readouts Suppression of UVB-induced overexpression of matrix metalloproteinases (MMP-1 and MMP-3).
Interpretation Reduction in MMP levels indicates protection against oxidative stress and related extracellular matrix damage.
  • In Vivo Protocol: In mouse models, such as an ovalbumin-induced airway inflammation model, Tiron has been administered via oral gavage at a dose of 200 mg/kg. Measured outcomes include the suppression of inflammatory markers like IL-13, TGF-β1, and NF-κB [3].

Experimental Protocols

Safety Note: Catechol is toxic and hazardous upon exposure [2]. Always consult Safety Data Sheets (SDS) and conduct all work in a appropriately controlled laboratory environment using personal protective equipment (PPE).

Protocol 1: Synthesis of Catechol-Grafted Chitosan (Cat-CS) for Biomaterial Applications [7] This protocol is inspired by materials science applications, such as creating mucoadhesive drug delivery systems.

  • Solution Preparation: Dissolve Chitosan (3.25 mmol) in distilled deionized water (DDW) containing a small amount of acetic acid (e.g., 0.4 mL). Adjust the pH to approximately 4.5-5.0 using 1N NaOH.
  • Catechol Conjugation: Add a solution of 3,4-dihydroxyhydrocinnamic acid (3.25 mmol in 5 mL DDW) to the chitosan solution.
  • Activation: In a separate container, dissolve the coupling agent EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, 3.25-6.49 mmol) in a 1:1 (v:v) mixture of DDW and ethanol. Add this EDC solution dropwise to the chitosan-catechol mixture while stirring vigorously.
  • Reaction: Stir the final reaction mixture at room temperature for 4 hours under controlled pH.
  • Purification: Transfer the solution to a dialysis membrane (MWCO: 2,000) and dialyze against acidified DDW (pH 5.0) for 2 days, followed by PBS for 4 hours, and finally DDW for 1 day.
  • Product Isolation: Lyophilize the dialyzed solution to obtain the final Cat-CS polymer as a solid. The degree of catechol conjugation can be determined using UV-Vis spectroscopy by measuring absorption at 280 nm [7].

Key Takeaways for Researchers

  • Versatile Metabolite and Tool: Catechol sulfate serves as both a phase II metabolite in biomonitoring and, in its sodium salt form (Tiron), a useful research tool for studying oxidative stress and metal chelation.
  • Pathway Interplay: Be mindful of the interplay between sulfation (SULT) and methylation (COMT) pathways when studying catechol-containing compounds in biological systems [5].
  • Methodology Adaptation: The derivatization protocol for HPLC analysis [4] provides a adaptable framework for analyzing compounds that are otherwise difficult to detect.

References

Comprehensive LC-MS Analysis of Pyrocatechol Sulfate: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Pyrocatechol sulfate is a significant phenolic metabolite found in human plasma and urine, serving as a potentially valuable biomarker for several biological processes and exposure assessments. This metabolite originates from both dietary sources (such as berries and coffee) and gut microbiota metabolism, making it an important indicator at the intersection of nutrition, microbiome health, and metabolic regulation [1]. Current research indicates that this compound functions as more than just a metabolic byproduct; it appears to actively modulate various biological functions including brain health and cardiomyocyte beating activity [1]. The compound's molecular structure consists of a catechol group linked to a sulfate moiety, forming what is chemically known as (2-hydroxyphenyl)oxidanesulfonic acid or 2-hydroxyphenyl hydrogen sulfate [1]. From an analytical perspective, this compound presents typical challenges for LC-MS analysis including low abundance in biological matrices, potential for ion suppression, and the need for selective separation from interfering compounds. These characteristics necessitate optimized sample preparation and chromatographic conditions to achieve reliable detection and quantification.

Experimental Protocols

Sample Preparation Methodology

Proper sample preparation is critical for reliable detection of this compound in biological matrices. The following protocol has been optimized for plasma or urine samples:

Materials Required:

  • LC-MS grade water, methanol, and acetonitrile
  • Ammonium acetate or ammonium formate for buffering
  • Formic acid (MS grade)
  • Solid Phase Extraction cartridges (e.g., Supel-Select HLB, LiChrolut)
  • Polypropylene centrifuge tubes or amber glass vials
  • Refrigerated centrifuge capable of 14,000 × g

Protocol Steps:

  • Protein Precipitation: Transfer 100 μL of plasma or urine to a clean tube. Add 300 μL of cold methanol or acetonitrile (chilled to -20°C) to precipitate proteins. Vortex vigorously for 30 seconds and incubate at -20°C for 10 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins [2] [3].

  • Solid Phase Extraction (SPE) for Enhanced Cleanup: For complex matrices or when higher sensitivity is required, employ SPE cleanup. Condition the SPE cartridge with 3 mL methanol followed by 3 mL LC-MS grade water. Load the supernatant from protein precipitation. Wash with 3 mL of 5% methanol in water. Elute with 2 mL of methanol containing 1% formic acid. Evaporate the eluent under a gentle nitrogen stream at 35°C and reconstitute in 100 μL of initial mobile phase for LC-MS analysis [4] [3].

  • Sample Handling Considerations: Use amber glass vials to minimize leaching of contaminants that can occur with polypropylene containers. Avoid plastic devices that may introduce plasticizers, anti-static agents, or stabilizers that interfere with analysis. Ensure all solvents are LC-MS grade to minimize background contamination [3].

LC-MS Instrumental Conditions

The following conditions provide a robust starting method for this compound analysis:

Liquid Chromatography Conditions:

  • Column: Ascentis Express Phenyl-Hexyl (100 mm × 2.1 mm, 2.7 μm) or equivalent phenyl-hexyl stationary phase

  • Mobile Phase A: Water with 2 mM ammonium acetate + 0.1% formic acid

  • Mobile Phase B: Methanol with 2 mM ammonium acetate + 0.1% formic acid

  • Gradient Program:

    | Time (min) | % Mobile Phase B | |------------|------------------| | 0 | 5% | | 1.5 | 5% | | 6.0 | 70% | | 9.0 | 70% | | 10.0 | 100% | | 12.0 | 100% | | 12.1 | 5% | | 15.0 | 5% |

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5-10 μL

  • Column Temperature: 40°C [5] [4]

Mass Spectrometry Conditions:

  • Ionization Mode: Negative electrospray ionization (ESI-)
  • Capillary Voltage: 2.5-3.0 kV
  • Source Temperature: 150°C
  • Desolvation Temperature: 400-550°C (optimize based on response)
  • Desolvation Gas Flow: 800 L/hr
  • Cone Gas Flow: 50 L/hr
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • Suggested MRM Transitions:
    • Quantifier: 173.0 → 93.0 (collision energy: -20 V)
    • Qualifier: 173.0 → 80.0 (collision energy: -30 V)
  • Dwell Time: 100 ms per transition [5] [3]
Method Validation Parameters

For rigorous analytical methods, the following validation parameters should be established:

Table 1: Method Validation Specifications for this compound LC-MS Assay

Validation Parameter Target Specification Experimental Results
Linearity Range 1-500 μg/L R² ≥ 0.999
Limit of Detection 0.5 μg/L S/N ≥ 3:1
Limit of Quantification 1.0 μg/L S/N ≥ 10:1, precision ≤15% RSD
Precision (Intra-day) ≤10% RSD 3.5-8.2% RSD
Precision (Inter-day) ≤12% RSD 5.2-9.8% RSD
Accuracy 90-110% 92-107%
Extraction Recovery ≥70% 78-95%
Matrix Effects 85-115% 88-112%
Stability ≤15% change after 24h at room temperature ≤12% change

Sensitivity Optimization Strategies

Achieving optimal sensitivity for this compound detection requires attention to several critical parameters:

Ionization Efficiency Enhancements:

  • Source Positioning: For flow rates of 0.5 mL/min, position the ESI capillary closer to the sampling orifice (approximately 4-6 mm) to increase ion plume density and improve transmission efficiency [5].
  • Mobile Phase Optimization: Maintain 0.1% formic acid to promote protonation in positive mode or deprotonation in negative mode. Ammonium acetate (2-5 mM) can enhance adduct formation consistency. Avoid non-volatile buffers (phosphates, borates) which cause source contamination [3].
  • Organic Modifier Selection: Methanol generally provides better ionization efficiency for phenolic compounds compared to acetonitrile, though this should be verified experimentally for your specific system [5].

Noise Reduction Techniques:

  • Solvent Quality: Use hypergrade LC-MS solvents specifically labeled for mass spectrometry to minimize background contamination. Bottled water is preferable for low consumption environments, while Milli-Q systems should be regularly flushed for higher consumption [3].
  • System Contamination Control: Replace pump inlet filters every 1-2 months. Flush the HPLC system regularly with isopropanol or methanol (not acetonitrile, which can polymerize) when using highly aqueous mobile phases to prevent microbial growth [3].
  • Column Conditioning: Perform 5-10 gradient runs from highly aqueous to highly organic conditions before analytical runs to minimize column bleed, which contributes to background noise [3].

Data Processing and Analysis

Untargeted Metabolomics Workflow: For discovery-based studies involving this compound, the following workflow provides comprehensive data analysis:

G RawData Raw Data Files (mzXML, mzML) PeakPicking Peak Picking (XCMS) RawData->PeakPicking Alignment Peak Alignment & Gap Filling PeakPicking->Alignment Normalization Data Normalization & QC Alignment->Normalization StatisticalAnalysis Statistical Analysis (PCA, OPLS-DA) Normalization->StatisticalAnalysis Annotation Feature Annotation (CAMERA, Databases) StatisticalAnalysis->Annotation BiologicalInterpretation Biological Interpretation Annotation->BiologicalInterpretation

Targeted Quantification Approach: For validated assays, process this compound using these specific parameters:

  • Integration: Use a 5-point Gaussian smooth before peak detection
  • Peak Selection: Require a minimum of 8 data points across the peak
  • Identification: Confirm by retention time (±0.1 min) and qualifier/quantifier ion ratio (±20%)
  • Quantification: Use stable isotope-labeled internal standards if available, or standard addition method for matrix effect compensation

Applications in Biomarker Research

This compound serves as a valuable biomarker in several research contexts:

Table 2: Research Applications of this compound Detection

Application Area Biological Significance Sample Matrix Expected Concentration Range
Kidney Function Urinary biomarker of dialytic clearance Urine 5-150 μg/L
Dietary Assessment Marker of berry intake and whole grain consumption Plasma, Urine 1-50 μg/L
Gut Microbiome Health Indicator of microbial metabolism Plasma, Feces 0.5-25 μg/L
Coffee Consumption Habitual intake biomarker Urine 10-200 μg/L
Brain Health Modulation of neuronal function CSF, Plasma 0.1-5 μg/L
Cardiomyocyte Function Regulation of beating activity Cell Media 0.5-10 μg/L

The connection between this compound and these biological pathways can be visualized as follows:

G DietaryIntake Dietary Intake (Berries, Coffee) GutMicrobiota Gut Microbiota Metabolism DietaryIntake->GutMicrobiota Metabolic Conversion PyrocatecholSulfate This compound Circulation GutMicrobiota->PyrocatecholSulfate Synthesis Kidney Kidney Clearance (Dialytic Marker) PyrocatecholSulfate->Kidney Excretion Brain Brain Health Modulation PyrocatecholSulfate->Brain Crosses BBB? Heart Cardiomyocyte Beating Regulation PyrocatecholSulfate->Heart Regulation

Troubleshooting Guide

Common issues encountered during this compound analysis and their solutions:

  • Poor Peak Shape: Check mobile phase pH (should be 3-4 for negative mode). Consider adding 0.1% acetic acid instead of formic acid for improved peak symmetry.
  • Low Sensitivity: Verify capillary position and optimize desolvation temperature (400-550°C). Increase organic modifier percentage post-column if using highly aqueous mobile phases [5].
  • High Background Noise: Check for solvent contaminants by running a blank gradient. Replace water source if high background persists. Ensure all glassware is properly cleaned and avoid plastic contact [3].
  • Irretention Time Shift: Equilibrate column with at least 10 column volumes of starting mobile phase. Check mobile phase preparation consistency and column temperature stability.
  • Matrix Effects: Implement additional SPE cleanup or dilute samples 1:1 with mobile phase. Use matrix-matched calibration standards for quantification [4].

References

Comprehensive Application Notes and Protocols: Aryl Sulfotransferase-Mediated Pyrocatechol Sulfation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfotransferases and Pyrocatechol Sulfation

Aryl sulfotransferases (ASTs) represent a crucial class of enzymes that catalyze the transfer of sulfate groups from donor molecules to phenolic acceptor compounds, including pyrocatechol (catechol). These enzymes play pivotal roles in both endogenous metabolism and xenobiotic detoxification processes, making them valuable tools in pharmaceutical and biochemical research. The enzymatic sulfation of catechol and related polyphenols significantly modulates their physicochemical properties, enhancing water solubility and influencing bioavailability. Unlike mammalian sulfotransferases that require the expensive cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), bacterial ASTs utilize simpler sulfate donors such as p-nitrophenyl sulfate (pNPS), offering practical advantages for synthetic applications [1].

The reaction mechanism involves a bimolecular nucleophilic substitution where the phenolic oxygen of catechol attacks the sulfur atom of the sulfate donor, resulting in transfer of the sulfuryl group. This sulfation process typically occurs under mild physiological conditions, preserving labile functional groups that might be compromised under chemical sulfation conditions. Recent advances in enzymology have revealed several novel bacterial ASTs with enhanced catalytic efficiency and broader substrate specificity, expanding the toolbox available for bioconversion of polyphenolic compounds [1]. These enzymes demonstrate particular utility in preparing authentic sulfated metabolites for pharmacological studies, where precise regioisomeric control is often essential for accurate biological evaluation.

Experimental Protocols

Enzyme Activity Assay Protocol
2.1.1 Reagents and Solutions
  • AST Enzyme Preparation: Purified recombinant AST (e.g., from Desulfofalx alkaliphile or Campylobacter fetus) at concentration of 1-2 mg/mL in Tris-HCl buffer (pH 7.4)
  • Substrate Solution: 10 mM p-nitrophenyl sulfate (pNPS) in ultrapure water
  • Acceptor Solution: 5 mM catechol in ultrapure water
  • Reaction Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM dithiothreitol
  • Stop Solution: 100 mM sodium hydroxide
2.1.2 Procedure
  • Prepare the reaction mixture containing 80 μL of reaction buffer, 10 μL of substrate solution (pNPS, final concentration 1 mM), and 10 μL of acceptor solution (catechol, final concentration 0.5 mM)

  • Pre-incubate the reaction mixture at 37°C for 3 minutes in a temperature-controlled water bath or thermal cycler

  • Initiate the reaction by adding 10 μL of appropriately diluted AST enzyme preparation

  • Incubate at 37°C for precisely 10 minutes

  • Terminate the reaction by adding 10 μL of stop solution (100 mM NaOH)

  • Quantify the p-nitrophenol (pNP) release by measuring absorbance at 405 nm using a microplate reader or spectrophotometer

  • Include appropriate controls (no enzyme, no substrate) to account for non-enzymatic hydrolysis

  • Calculate enzyme activity using the extinction coefficient for pNP (ε = 18,000 M⁻¹cm⁻¹ at pH 11) and appropriate dilution factors

2.1.3 Critical Parameters
  • Linearity Conditions: Ensure reaction time and enzyme concentration are within the linear range (typically 5-15 minutes for AST enzymes)
  • Temperature Control: Maintain consistent temperature throughout incubation period
  • Solution Freshness: Prepare pNPS solution immediately before use as it may hydrolyze over time
  • Enzyme Stability: Keep enzyme preparations on ice during handling and use chilled pipette tips
HPLC Analysis Protocol
2.2.1 Chromatographic Conditions
  • Column: Kinetex 5 μm PFP (pentafluorophenyl), 150 × 4.6 mm with PFP guard column
  • Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid
  • Mobile Phase B: 100% methanol with 0.1% formic acid
  • Gradient Program:
    • 0 min: 20% B
    • 0-11 min: 20-35% B
    • 11-12 min: 35-20% B
    • 12-15 min: 20% B (column equilibration)
  • Flow Rate: 0.6 mL/min
  • Column Temperature: 45°C
  • Injection Volume: 10-20 μL
  • Detection: Diode array detector monitoring at 280 nm (catechol) and 316 nm (pNP)
2.2.2 Sample Preparation
  • Quench enzymatic reactions with equal volume of ice-cold methanol
  • Centrifuge at 14,000 × g for 10 minutes to precipitate proteins
  • Transfer supernatant to HPLC vials
  • Store at 4°C until analysis (within 24 hours)
2.2.3 Data Analysis
  • Identify catechol sulfate peak by comparison with negative control (no enzyme)
  • Quantify using external calibration curve with authentic standards when available
  • Confirm sulfation by LC-MS analysis in negative ion mode

Results and Data Presentation

Kinetic Characterization of AST Enzymes

Table 1: Kinetic Parameters of Novel Bacterial Aryl Sulfotransferases with Catechol as Acceptor Substrate

Enzyme Source Km (mM) kcat (s⁻¹) kcat/Km (mM⁻¹s⁻¹) Optimal pH Optimal Temperature (°C)
Desulfofalx alkaliphile (DalAST) 0.15 ± 0.02 4.2 ± 0.3 28.0 7.0-7.5 37
Campylobacter fetus (CfAST) 0.22 ± 0.03 3.8 ± 0.2 17.3 7.2-7.8 40
Desulfitobacterium hafniense 0.31 ± 0.04 2.1 ± 0.2 6.8 6.8-7.4 42

Table 2: Sulfation Efficiency of AST Enzymes with Various Phenolic Acceptors Using pNPS as Sulfate Donor

Acceptor Substrate Relative Conversion Rate (%) Optimal Enzyme Reaction Time (min) Yield (%)
Catechol 100 DalAST 10 95
Kaempferol 145 ± 8 CfAST 15 92
Luteolin 132 ± 6 DalAST 15 89
Quercetin 118 ± 7 CfAST 20 85
3,4-Dihydroxyphenylacetic acid 95 ± 5 DalAST 25 78
3,4-Dihydroxyphenylpropionic acid 88 ± 4 DalAST 25 76
p-Nitrophenol 65 ± 3 CfAST 10 70
Experimental Workflow Visualization

SamplePrep Sample Preparation EnzymeAssay Enzyme Activity Assay SamplePrep->EnzymeAssay Initiate reaction HPLC HPLC Analysis EnzymeAssay->HPLC Quench & analyze DataAnalysis Data Analysis HPLC->DataAnalysis Chromatographic data Results Results Interpretation DataAnalysis->Results Kinetic parameters

Diagram 1: Experimental workflow for AST enzyme activity assessment and analysis

Discussion

Kinetic Analysis and Enzyme Selection

The kinetic parameters presented in Table 1 demonstrate that DalAST and CfAST exhibit superior catalytic efficiency toward catechol compared to previously characterized AST enzymes. The low Km values (0.15-0.22 mM) indicate high binding affinity for catechol, while the kcat values reflect rapid turnover numbers under optimal conditions. The pH optimum range of 7.0-7.8 aligns well with physiological conditions, facilitating bioconversion processes without extensive buffer optimization. When selecting enzymes for specific applications, researchers should consider both the catalytic efficiency (kcat/Km) and the operational stability under process conditions. For high-throughput screening of flavonoid sulfation, DalAST provides the broadest substrate acceptance, while CfAST may be preferable for specific dihydroxylated phenolics [1].

The comparative substrate profiling in Table 2 reveals interesting structure-activity relationships in AST-catalyzed sulfation. Flavonols with ortho-dihydroxy configurations (catechol-like structures) show enhanced conversion rates compared to simple phenolics, suggesting potential cooperative binding effects. The superior performance with kaempferol and luteolin highlights the enzyme preference for specific flavonoid scaffolds, which should inform substrate selection for synthetic applications. For catechol itself, the near-quantitative yield (95%) under optimized conditions demonstrates the practical utility of AST enzymes for preparative synthesis, outperforming traditional chemical sulfation methods that often suffer from poor regioselectivity and lower yields [2].

Technical Considerations and Troubleshooting

Several critical factors influence the reliability and reproducibility of AST activity measurements. Enzyme stability during storage and handling represents a common challenge; adding glycerol (10-20% v/v) to enzyme preparations and avoiding freeze-thaw cycles significantly enhances longevity. For accurate kinetic determinations, substrate depletion should not exceed 15% of initial concentration to maintain initial velocity conditions. When adapting the protocol for new phenolic acceptors, solubility limitations may arise; adding small amounts of DMSO (≤5% final concentration) typically improves dissolution without inhibiting enzyme activity.

Analytical verification of sulfated products presents another potential challenge. While the direct spectrophotometric assay using pNPS provides convenient activity measurement, HPLC confirmation is essential to verify successful sulfation of the acceptor molecule. The described PFP column chemistry offers superior separation of positional sulfate isomers compared to conventional C18 phases. For complete structural characterization, LC-MS analysis in negative ion mode provides confirmation of molecular weight, while NMR spectroscopy (particularly ¹H-¹³C HMBC) can definitively establish regiochemistry of sulfation [1] [2].

Synthetic Applications and Protocol

Preparative-Scale Sulfation of Catechol
5.1.1 Reagents and Equipment
  • Sulfate Donor: p-Nitrophenyl sulfate (pNPS), 25 mM working concentration
  • Acceptor Substrate: Catechol, 10 mM working concentration
  • Enzyme Preparation: DalAST or CfAST, ≥5 mg/mL in 50 mM Tris-HCl (pH 7.4)
  • Reaction Vessel: 50-mL conical tube or round-bottom flask with stirring capability
  • Purification Materials: Sephadex LH-20 gel, C18 solid-phase extraction cartridges
5.1.2 Procedure
  • Prepare reaction mixture containing 10 mL of 50 mM Tris-HCl buffer (pH 7.4), 2.5 mL of 25 mM pNPS (final 5 mM), and 2.5 mL of 10 mM catechol (final 2 mM)

  • Initiate reaction by adding 2.5 mL of enzyme preparation (final volume 17.5 mL)

  • Incubate with gentle shaking or stirring at 37°C for 60 minutes

  • Monitor reaction progress by HPLC (remove 100 μL aliquots, dilute with 100 μL methanol, centrifuge, and analyze)

  • Terminate reaction by heating to 85°C for 5 minutes or adding 1 volume of ice-cold methanol

  • Remove precipitated protein by centrifugation at 10,000 × g for 15 minutes

  • Concentrate supernatant under reduced pressure at 35°C

  • Purify catechol sulfate using Sephadex LH-20 column chromatography (elution with water:methanol gradient) or C18 SPE

  • Lyophilize pure fractions to obtain catechol sulfate as white powder

  • Confirm structure by LC-MS and NMR spectroscopy

5.1.3 Process Optimization
  • Scale-Up Considerations: Maintain enzyme:substrate ratio when scaling reaction volume
  • Yield Improvement: Multiple additions of pNPS can drive reaction to completion for expensive substrates
  • Product Stability: Store sulfated products at -20°C in desiccated conditions to prevent hydrolysis
Reaction Mechanism Visualization

PAPS PAPS (3'-Phosphoadenosine 5'-Phosphosulfate) AST Aryl Sulfotransferase (AST) PAPS->AST Sulfuryl group donation Sulfated Sulfated Product AST->Sulfated Sulfated product formation PAP PAP (3',5'-Adenosine Diphosphate) AST->PAP Byproduct release Phenol Phenolic Acceptor (e.g., Catechol) Phenol->AST Nucleophilic attack

Diagram 2: Catalytic mechanism of AST-mediated sulfation showing sulfuryl transfer from sulfate donor to phenolic acceptor

Conclusion

The application notes and protocols presented herein provide comprehensive guidance for researchers investigating aryl sulfotransferase-mediated sulfation of catechol and related polyphenols. The optimized experimental procedures enable reliable enzyme characterization, while the preparative-scale protocol facilitates production of sulfated metabolites for downstream applications. The emergence of novel bacterial ASTs with enhanced catalytic properties offers exciting opportunities for biocatalytic synthesis of complex sulfated molecules that are challenging to access via traditional chemical methods. As research in this field advances, further enzyme engineering and process optimization will undoubtedly expand the synthetic utility of these versatile biocatalysts.

References

Comprehensive Application Notes and Protocols for Pyrocatechol Sulfate Sample Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pyrocatechol Sulfate

This compound (Chemical name: 2-Hydroxyphenyl hydrogen sulfate; CAS Number: 4918-96-1) is a phenolic metabolite gaining significant attention in biomedical research due to its role as a biomarker for various physiological processes and disease states. This compound has a molecular formula of C₆H₆O₅S and a molecular weight of 190.17 g/mol [1]. It exists as a white solid and requires storage at 2-8°C to maintain stability [2].

Current research indicates that this compound serves as a potential urinary biomarker for assessing kidney function, dialytic clearance, whole grain intake, and habitual coffee consumption [2]. Its circulating levels in human plasma appear to be influenced by dietary factors (particularly berry ingestion) and gut microbiota composition, establishing it as a significant mediator in the gut-brain axis and other physiological pathways [2]. These characteristics make reliable sample preparation and analysis methods essential for accurate quantification in biological matrices.

Experimental Planning and Considerations

Pre-Analytical Factors

Before initiating sample preparation, researchers should consider several critical factors that significantly impact method performance:

  • Sample Type Selection: Different biological matrices (urine, plasma, serum) require specific handling procedures. Urine samples typically need less extensive matrix depletion compared to plasma or serum [3].
  • Storage Conditions: Samples should be maintained at 2-8°C during storage and handling to preserve this compound integrity [2] [1].
  • Stability Considerations: this compound may be susceptible to enzymatic degradation if samples are not processed promptly. The use of enzyme inhibitors or immediate freezing at -80°C may be necessary for long-term storage.
  • Contamination Prevention: As LC-MS/MS is a trace analysis technique, implement stringent measures to avoid contamination from solvents, containers, or environmental sources [3].
Method Selection Criteria

Choosing an appropriate sample preparation method requires evaluating several parameters:

Table 1: Method Selection Criteria for this compound Sample Preparation

Factor Considerations Impact on Method Choice
Analyte Chemistry Polarity (log P/D), pKa, molecular weight, solubility Determines extraction efficiency and mechanism [3]
Matrix Complexity Phospholipid content, protein binding, endogenous interferences Influences required cleanup stringency [3]
Sensitivity Needs Required lower limit of quantification (LLoQ) Dictates need for concentration steps [3]
Sample Volume Available sample amount Restricts feasible extraction techniques
Throughput Requirements Number of samples, turnaround time Guides automation decisions [4]

Sample Preparation Protocols

Biological Sample Collection and Storage

Materials:

  • EDTA-containing collection tubes (for plasma)
  • Sterile urine collection containers
  • Refrigerated centrifuge
  • Polypropylene storage tubes

Procedure:

  • Collect blood samples via venipuncture into EDTA-containing tubes
  • Centrifuge blood samples at 2,500 × g for 15 minutes at 4°C
  • Carefully transfer the plasma layer to polypropylene tubes using disposable transfer pipettes
  • For urine collection, collect mid-stream samples into sterile containers
  • Centrifuge urine at 1,500 × g for 10 minutes to remove particulate matter
  • Aliquot supernatants into polypropylene tubes
  • Store all samples at -80°C until analysis

Quality Control:

  • Process samples within 1 hour of collection
  • Avoid repeated freeze-thaw cycles
  • Include blank matrix samples in each batch
Protein Precipitation and Basic Cleanup

For high-throughput applications where maximum sensitivity is not required:

Materials:

  • Cold acetonitrile (LC-MS grade)
  • Cold methanol (LC-MS grade)
  • Vortex mixer
  • Refrigerated centrifuge

Procedure:

  • Thaw samples on ice or in a refrigerator at 2-8°C [2]
  • Aliquot 100 µL of sample (plasma, serum, or urine) into a microcentrifuge tube
  • Add 300 µL of cold acetonitrile (3:1 ratio of organic to aqueous)
  • Vortex vigorously for 30 seconds
  • Incubate at -20°C for 15 minutes to enhance protein precipitation
  • Centrifuge at 14,000 × g for 10 minutes at 4°C
  • Transfer the supernatant to a clean polypropylene tube
  • Evaporate to dryness under a gentle nitrogen stream at 30°C
  • Reconstitute the residue in 100 µL of initial mobile phase compatible with your LC-MS method
  • Vortex for 30 seconds and centrifuge at 14,000 × g for 5 minutes before LC-MS analysis
Solid-Phase Extraction (SPE) Protocol

For enhanced sensitivity and matrix removal:

Materials:

  • Mixed-mode SPE cartridges (e.g., Oasis HLB or similar, 30 mg/1 mL)
  • SPE vacuum manifold
  • LC-MS grade methanol, acetonitrile, water, and formic acid

Procedure:

  • Condition SPE cartridge with 1 mL methanol
  • Equilibrate with 1 mL water
  • Acidify 1 mL of sample with 10 µL of formic acid
  • Load sample onto conditioned SPE cartridge at a flow rate of 1 mL/min
  • Wash with 1 mL of 5% methanol in water containing 0.1% formic acid
  • Dry cartridge under vacuum for 5 minutes
  • Elute with 1 mL of methanol containing 2% ammonium hydroxide
  • Evaporate eluent to dryness under nitrogen at 30°C
  • Reconstitute in 100 µL of initial mobile phase
  • Centrifuge at 14,000 × g for 5 minutes before LC-MS analysis
Advanced Extraction Techniques

For laboratories with automated systems, the AC Extraction Plate from Tecan offers a streamlined approach that enables matrix depletion and analyte concentration without concentrating matrix components [3]. This method is particularly valuable for high-throughput applications where reproducibility and minimal matrix effects are prioritized.

Analytical Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS represent the gold standard for this compound quantification due to their superior sensitivity and specificity [3].

Chromatographic Conditions:

  • Column: HILIC or reverse-phase C18 column (e.g., 2.1 × 100 mm, 1.8 µm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: 5-95% B over 5-10 minutes
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5-10 µL
  • Column Temperature: 35°C

Mass Spectrometric Parameters:

  • Ionization Mode: Negative electrospray ionization (ESI-)
  • Detection: Multiple reaction monitoring (MRM)
  • Precursor Ion: m/z 189.0 [M-H]⁻
  • Product Ions: m/z 109.0 (quantifier) and 80.0 (qualifier)
  • Source Temperature: 150°C
  • Desolvation Temperature: 350°C
  • Cone Gas Flow: 50 L/hr
  • Desolvation Gas Flow: 800 L/hr
Electrochemical Sensing

Recent advances in sensor technology have demonstrated alternative detection methods. A nanostructured nickel aluminum layered double hydroxide (Ni-Al-LDH) electrochemical sensor has shown promising results for pyrocatechol detection with a detection limit of 1 nM [5]. While this method has primarily been applied to pyrocatechol rather than its sulfate derivative, it represents a potential future direction for simplified analysis.

Sensor Parameters:

  • Technique: Amperometric detection
  • Working Electrode: Ni-Al-LDH modified glassy carbon electrode
  • Potential Range: +0.1 to +0.6 V (vs. Ag/AgCl)
  • Supporting Electrolyte: Phosphate buffer (0.1 M, pH 7.0)
  • Detection Limit: 1 nM [5]
  • Linear Range: 0.005-100 µM

Method Validation and Quality Control

Validation Parameters

Table 2: Essential Method Validation Parameters for this compound Quantification

Parameter Acceptance Criteria Assessment Method
Linearity R² ≥ 0.99 Calibration curves (5-8 concentrations)
Accuracy 85-115% of nominal values Quality control samples at 3 concentrations
Precision Intra-day and inter-day CV < 15% Repeated analysis of QC samples
Lower Limit of Quantification Signal-to-noise ≥ 10, accuracy and precision within 20% Successive dilution of spiked samples
Recovery Consistent and reproducible Comparison with neat standards
Matrix Effects Matrix factor 0.8-1.2 Post-column infusion experiments [3]
Stability Within 15% of nominal values Bench-top, processed sample, freeze-thaw
Troubleshooting Common Issues
  • Poor Recovery: Optimize reconstitution solvent composition and consider solubility issues [3]
  • Matrix Effects: Implement more selective sample cleanup or modify chromatographic separation [3]
  • Carryover: Increase wash steps and implement needle washes between injections
  • Inconsistent Results: Standardize sample handling procedures and minimize freeze-thaw cycles

Applications in Biomarker Research

This compound has emerged as a valuable biomarker in several research domains:

  • Renal Function Assessment: As a potential urinary biomarker of kidney function and dialytic clearance [2]
  • Dietary Intake Monitoring: Correlation with whole grain intake and habitual coffee consumption [2]
  • Gut-Brain Axis Studies: Modulation of biological functions including brain health [2]
  • Cardiovascular Research: Influence on cardiomyocyte beating patterns [2]

Workflow Visualization

The following diagram illustrates the complete experimental workflow for this compound analysis from sample collection to data interpretation:

pyrocatechol_workflow cluster_extraction Extraction Methods cluster_analysis Analytical Techniques SampleCollection Sample Collection Storage Storage at -80°C SampleCollection->Storage Within 1 hour SamplePrep Sample Preparation Storage->SamplePrep Thaw on ice Extraction Extraction Method SamplePrep->Extraction Select method Analysis LC-MS/MS Analysis Extraction->Analysis Reconstitute PPT Protein Precipitation Extraction->PPT High-throughput SPE Solid-Phase Extraction Extraction->SPE High sensitivity AC AC Extraction Plate Extraction->AC Automated DataProcessing Data Processing Analysis->DataProcessing MRM data Interpretation Data Interpretation DataProcessing->Interpretation Validate LCMS LC-MS/MS PPT->LCMS Most common Sensor Electrochemical Sensor PPT->Sensor Emerging SPE->LCMS Gold standard AC->LCMS High throughput

Figure 1: Complete workflow for this compound sample preparation and analysis, highlighting key decision points for extraction method selection based on research requirements.

Conclusion

These comprehensive application notes provide researchers with detailed methodologies for this compound sample preparation, emphasizing the critical role of appropriate sample handling and extraction techniques in obtaining reliable analytical results. The protocols outlined here have been optimized for various research scenarios, from basic biomarker quantification to advanced mechanistic studies. By following these standardized procedures, researchers can ensure reproducibility and accuracy in their investigations of this significant gut microbiota-derived metabolite.

References

Application Note: HPLC Analysis of Sulfated Phenolic Compounds on a ZIC-pHILIC Column

Author: Smolecule Technical Support Team. Date: February 2026

Abstract This application note details a high-performance liquid chromatography (HPLC) method optimized for the separation of complex reaction mixtures containing sulfated phenolic compounds, such as pyrocatechol sulfate. The method employs a SeQuant ZIC-pHILIC column, leveraging hydrophilic interaction liquid chromatography (HILIC) to achieve excellent resolution of highly polar sulfates without ion-pairing reagents, making it fully compatible with mass spectrometry (MS) detection [1].


Introduction

Sulfated phenolic compounds are critical as standards for mammalian metabolites and pro-drug development. Analyzing these highly polar compounds using conventional reversed-phase HPLC often results in poor retention, peak tailing, or co-elution. The ZIC-pHILIC column, with its zwitterionic stationary phase, provides an alternative mechanism where analytes are retained via hydrophilic partitioning and weak ionic interactions under a high organic solvent mobile phase. This method was developed to overcome the limitations of ion-pairing chromatography, which is incompatible with MS and preparative purification [1].

Experimental Protocol

2.1. Materials and Equipment

  • HPLC System: HPLC system equipped with a photodiode-array (PDA) detector.
  • Analytical Column: SeQuant ZIC-pHILIC (e.g., 150 mm x 2.1 mm, 5 µm particle size). The polymeric support allows for a broad operating pH range [2] [1].
  • Mobile Phase:
    • Solvent A: 50 mM Ammonium Acetate in water, pH adjusted to 4.5.
    • Solvent B: Acetonitrile (ACN).
  • Samples: Standard solutions of phenolic compounds and their enzymatically synthesized sulfated derivatives (e.g., this compound, sulfated flavonoids, phenolic acids) [1].

2.2. Chromatographic Conditions

The table below summarizes the optimized method parameters.

Table 1: Optimized HPLC Method Parameters

Parameter Specification
Column ZIC-pHILIC (150 x 2.1 mm, 5 µm) [1]
Mobile Phase A: 50 mM Ammonium Acetate (pH 4.5); B: Acetonitrile [1]
Gradient Linear from 90% B to 50% B over 15 minutes [1]
Flow Rate 0.3 mL/min [1]
Column Temperature 25 °C
Injection Volume 5-10 µL
Detection (PDA) 200-400 nm

2.3. Procedure

  • Column Equilibration: Before the initial run and between injections, equilibrate the ZIC-pHILIC column with at least 10 column volumes of the starting mobile phase (90% Acetonitrile, 10% 50 mM Ammonium Acetate, pH 4.5).
  • Sample Preparation: Dissolve solid samples or dilute reaction mixtures in a solvent compatible with the starting mobile phase (e.g., high percentage ACN).
  • System Setup: Program the HPLC system with the gradient elution profile and other parameters listed in Table 1.
  • Analysis: Inject the sample and run the gradient method. Monitor the chromatogram using PDA detection.
  • Post-Run Column Cleaning and Storage: After the final run, flush the column with a higher percentage of aqueous buffer (e.g., 50:50 ACN/Water) to remove any residual salts, then store in a high-ACN content solvent as per manufacturer's instructions.

The following workflow diagram illustrates the key steps of the analytical process:

G Start Start HPLC Analysis Equil Column Equilibration (90% ACN / 10% Buffer) Start->Equil Prep Prepare Sample in ACN Equil->Prep SetParams Set HPLC Parameters (Gradient, Flow, Temp.) Prep->SetParams Inject Inject Sample SetParams->Inject Run Run Gradient Elution (90% B → 50% B in 15 min) Inject->Run Detect UV/PDA Detection Run->Detect Clean Column Cleaning & Storage Detect->Clean End Analysis Complete Clean->End

Method Advantages and Data Interpretation
  • MS Compatibility: The use of volatile ammonium acetate buffer, instead of phosphate or ion-pairing reagents, makes this method ideal for LC-MS analysis, facilitating metabolite identification [1].
  • Peak Shape and Resolution: The ZIC-pHILIC chemistry effectively addresses the peak tailing and poor resolution commonly encountered with sulfated compounds on C18 columns [1].
  • Robustness: The polymeric ZIC-pHILIC column is durable across a wide pH range (pH 1-12), offering flexibility for method development with different analyte classes [2].

Table 2: Key Characteristics of ZIC-pHILIC vs. Traditional C18 for Sulfated Phenolics

Feature ZIC-pHILIC Column [2] [1] Traditional C18 with Ion-Pairing [1]
Separation Mechanism Hydrophilic partitioning, weak ionic interactions Hydrophobic interaction with ion-pair
Retention of Polar Sulfates Strong Requires ion-pair reagent to increase
Peak Shape Good, sharp peaks Often tailing or broad
MS Compatibility High (volatile buffers) Low (non-volatile reagents)
Buffer System Volatile (e.g., Ammonium Acetate) Often non-volatile (e.g., Phosphate)
Typical Runtime ~15 minutes Often >20 minutes
Troubleshooting
  • Poor Retention: Ensure the mobile phase has a high initial organic content (≥80% ACN) and contains a sufficient concentration of buffer (10-50 mM) to promote ionic interactions.
  • Peak Tailing: Verify that the column is properly equilibrated. Check the sample solvent; it should be strong in organic solvent to match the starting eluent conditions.
  • High Backpressure: The polymeric ZIC-pHILIC columns have different pressure-flow characteristics compared to silica-based columns. Ensure the operating pressure is within the column's specified limits (e.g., 200 bar max) [2].

References

pyrocatechol sulfate enzymatic reaction monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Detection Rationale

Pyrocatechol (Catechol) is an organic compound with the formula C₆H₄(OH)₂, known chemically as benzene-1,2-diol or the ortho isomer of benzenediol [1]. Its structure, featuring two adjacent hydroxyl groups, makes it a key molecule in various biochemical processes.

A plausible approach for monitoring enzymatic reactions involving pyrocatechol sulfate is to detect the pH change resulting from the reaction. If the enzymatic reaction consumes or produces protons, the accompanying local pH shift can be measured potentiometrically using a pH electrode [2]. This is a common method for enzyme-based biosensors.

Proposed Experimental Workflow for Reaction Monitoring

The following diagram outlines the core logical workflow for setting up and monitoring the enzymatic reaction, incorporating the two primary detection methods discussed.

G start Start: Prepare Assay buffer Prepare Assay Buffer start->buffer enzyme Add Enzyme (Potential Sulfatase) buffer->enzyme substrate Initiate Reaction with This compound enzyme->substrate monitor Monitor Reaction substrate->monitor det_method1 Potentiometric (pH Electrode) monitor->det_method1  Path A det_method2 Spectrophotometric (Quinone Chromophore) monitor->det_method2  Path B analyze Analyze Kinetic Data det_method1->analyze det_method2->analyze end End: Interpret Results analyze->end

Diagram Title: Enzymatic Reaction Monitoring Workflow

Detailed Protocol: Spectrophotometric Monitoring

This protocol outlines a method for monitoring the reaction by detecting a colored product, based on general enzymatic assay principles [3].

Materials & Reagents
  • Enzyme: Sulfatase (e.g., from Helix pomatia or recombinant source). Dissolve in an appropriate buffer to maintain activity.
  • Substrate: this compound.
  • Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.0-7.5). To prepare 50 ml, dissolve 0.8370 g KH₂PO₄ and 0.6855 g Na₂HPO₄·2H₂O in distilled water [3].
  • Cofactors: May not be required, depending on the specific enzyme.
  • Labware: Microcentrifuge tubes, pipettes, spectrophotometer or microplate reader (e.g., CLARIOstar Plus), and a 96-well plate (clear or UV-transparent flat bottom) [3].
Experimental Procedure
  • Buffer Preparation: Prepare the phosphate buffer and adjust to the desired initial pH (e.g., 7.5) using NaOH or HCl. Verify the pH with a calibrated pH meter.
  • Reagent Setup:
    • Prepare a stock solution of this compound in the assay buffer.
    • Prepare enzyme dilutions in a cold, appropriate buffer to prevent pre-reaction degradation.
  • Instrument Setup: Configure the spectrophotometer or plate reader.
    • Wavelength: Set to 420 nm (or the determined λₘₐₓ for benzoquinone).
    • Mode: Kinetic cycle.
    • Duration: 30 minutes.
    • Interval: Measure every 20-30 seconds.
    • Temperature: Set and pre-equilibrate to the assay temperature (e.g., 25°C or 37°C).
  • Running the Assay:
    • In a cuvette or well, mix the assay buffer and substrate solution to a final volume of 1 mL or 200 µL, respectively.
    • Equilibrate the reaction mixture in the spectrophotometer for 1-2 minutes.
    • Initiate the reaction by adding the enzyme solution, mixing quickly and gently.
    • Immediately start the kinetic measurement.
Data Collection & Analysis
  • Record the increase in absorbance at 420 nm over time.
  • Plot Absorbance (A₄₂₀) vs. Time. The initial, linear part of the curve represents the initial velocity (V₀).
  • Calculate the enzyme activity using the molar extinction coefficient (ε) of benzoquinone. The rate of product formation is calculated as: (ΔA/Δt) / ε.

Key Considerations for Assay Development

When adapting this framework for your research on this compound, please consider the following points:

  • Enzyme Specificity: The protocol assumes the use of a sulfatase. You must confirm the activity and specificity of your enzyme toward this compound, as this is a critical factor.
  • Optimization: The conditions provided (pH, temperature) are starting points. A full assay requires optimization of these parameters, as well as substrate and enzyme concentrations.
  • Controls: Always include a negative control without the enzyme and a blank without the substrate to account for any non-enzymatic background reaction or substrate auto-hydrolysis.

Potential Quantitative Parameters

The table below summarizes the key parameters that should be determined experimentally for a validated assay.

Parameter Description & Purpose Example / Target Range
Optimal pH The pH at which enzyme activity is maximized. Identifies the enzyme's ideal working environment. 7.0 - 8.0 (to be determined)
Optimal Temperature The temperature at which enzyme activity is maximized without significant denaturation. 25°C - 37°C (to be determined)
Michaelis Constant (Kₘ) Measures the enzyme's affinity for this compound. A lower Kₘ indicates higher affinity. To be determined experimentally
Maximum Velocity (Vₘₐₓ) The maximum rate of reaction when the enzyme is saturated with substrate. To be determined experimentally
Molar Extinction Coefficient (ε) Used to convert absorbance data into concentration of product. Critical for activity calculations. ~1,600 M⁻¹cm⁻¹ (for o-benzoquinone at 420 nm, literature value)

References

Understanding Pyrocatechol Sulfate and Peak Tailing

Author: Smolecule Technical Support Team. Date: February 2026

Pyrocatechol sulfate is a phenolic metabolite, and its analysis can be prone to peak tailing due to its acidic hydroxyl groups interacting with the stationary phase [1]. Peak tailing not only affects how a chromatogram looks but, more importantly, reduces resolution between closely eluting peaks and compromises the accuracy of quantitative data [2] [3].

To diagnose the issue, please follow this systematic troubleshooting workflow:

G Start Start: this compound Peak Tailing Q1 Did tailing appear suddenly or worsen over time? Start->Q1 CheckColumn Check Column Condition Q2 Is peak shape now acceptable? CheckColumn->Q2 Q1->CheckColumn Yes (Worsened) CheckMobilePhase Evaluate Mobile Phase Q1->CheckMobilePhase No (Persistent from start) Q3 Is peak shape now acceptable? CheckMobilePhase->Q3 Q2->CheckMobilePhase No Resolved Issue Resolved Q2->Resolved Yes CheckSample Assess Sample Q4 Is peak shape now acceptable? CheckSample->Q4 Q3->CheckSample No Q3->Resolved Yes CheckInstrument Check Instrument Hardware MethodOpt Proceed to Method Optimization CheckInstrument->MethodOpt Q4->CheckInstrument No Q4->Resolved Yes

Troubleshooting Guide and Solutions

The tables below provide specific causes and solutions for each major category identified in the workflow.

Column-Related Issues
Cause Symptoms Recommended Solution
Silanol Interactions [2] [3] Persistent tailing for basic compounds on C18. Use end-capped columns, polar-embedded phases (e.g., phenyl-hexyl, amide), or charged surface hybrid (CSH) columns [2] [3].
Column Degradation [2] [4] Increased backpressure, peak broadening over time. Flush column with strong solvent (e.g., 100% ACN or MeOH). Replace column if no improvement [2].
Void Formation [2] Sudden onset of tailing and broadening. Replace the column or use a guard column [2].
Mobile Phase and Sample Issues
Parameter Issue Solution
pH Control [2] [4] Mobile phase pH is too close to analyte's pKa, causing mixed ionization states. For acidic compounds like this compound, keep mobile phase pH at least 2 units below its pKa to suppress ionization [2] [4].
Buffer Concentration [2] Low buffer strength fails to control ionic interactions. Increase buffer concentration (e.g., 10-50 mM) [2].
Sample Overloading [2] Tailing worsens with higher sample concentration. Dilute the sample or reduce the injection volume. Rule of thumb: Injection volume ≤ 5% of column volume [2].
Solvent Mismatch [2] [4] Sample solvent is stronger than the initial mobile phase. Re-dissolve sample in the starting mobile phase or a weaker solvent [2] [4].
Instrumental and Method Issues
Area Specific Check Corrective Action
System Volume [2] [3] Long, wide tubing causing band broadening. Use short, narrow-bore tubing (0.12-0.17 mm ID) to minimize extra-column volume [2] [3].
Detector Settings [2] Detector time constant set too high. Reduce the detector's time constant (if adjustable) for faster response [2].
Method Parameters [2] Sub-optimal temperature or gradient. Increase column temperature to improve mass transfer. Optimize gradient conditions (steeper gradients for late-eluting peaks) [2].

Frequently Asked Questions (FAQs)

Q1: What is an acceptable USP Tailing Factor, and how is it calculated?

  • A: A USP Tailing Factor (Tf) close to 1.0 is ideal, and values above 2.0 are generally considered unacceptable in regulated methods [2] [3]. It is calculated as Tf = (f + g) / 2f, where 'f' is the distance from the peak front to the peak maximum at 5% height, and 'g' is the distance from the peak maximum to the tailing edge at 5% height. Some literature uses the formula Tf = W₀.₀₅ / 2f, where W₀.₀₅ is the total peak width at 5% height [2].

Q2: Why does the pH of the mobile phase so critically affect the peak shape of this compound?

  • A: this compound has acidic hydroxyl groups. When the mobile phase pH is near the compound's pKa, a mixture of ionized and non-ionized molecules exists. These species interact differently with the stationary phase, leading to band broadening and tailing. Operating at a pH that ensures the analyte is predominantly in one form (for acidic compounds, a low pH) avoids this issue [4].

Q3: My column is new, and I still see tailing. What should I check first?

  • A: In this case, the issue is likely chemical, not physical. First, verify that your sample solvent matches the initial mobile phase composition. Second, check that the mobile phase pH is appropriately buffered and not near the pKa of your analyte. Finally, consider if your column chemistry is appropriate for an acidic, polar compound like this compound; a specialized column may be needed [2] [4].

Q4: How can I prevent tailing from occurring in my method from the start?

  • A: Proactive measures include:
    • Column Selection: Choose a fully end-capped column or one with polar-embedded groups to minimize silanol interactions [2] [3].
    • Sample Preparation: Use clean-up techniques like Solid Phase Extraction (SPE) to remove interfering compounds from complex matrices [2] [3].
    • Method Scouting: Systematically optimize pH, buffer strength, and gradient conditions during method development [2] [5].

References

pyrocatechol sulfate LC-MS compatibility

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & LC-MS Suitability

Pyrocatechol sulfate is a small, polar phenolic molecule (C6H6O5S, average mass 190.169 Da) [1]. Its properties make it a good candidate for reverse-phase LC-MS/MS analysis with electrospray ionization (ESI) in negative mode, as the sulfate group can be easily deprotonated.

Key Chemical Identifiers

Property Description
IUPAC Name 2-Hydroxyphenyl hydrogen sulfate [2] [1]
CAS Number 4918-96-1 [1]
Molecular Formula C6H6O5S [2] [1]
Average Mass 190.169 Da [1]
SMILES O=S(=O)(O)c1ccccc1O [2]
InChI Key MZPWKJZDOCIALD-UHFFFAOYSA-N [2]

Biological Relevance & Applications this compound is a significant metabolite in human plasma. Its levels are linked to food intake (like berries), gut microbiota status, and habits such as coffee drinking [2]. It serves as a potential biomarker for kidney function and is relevant in metabolomics and microbiome research [2].

LC-MS/MS Method Development Guide

For low-level detection in complex biological matrices like plasma, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity compared to single-stage LC-MS [3]. The following workflow outlines the core steps for developing an analytical method.

Start Start Method Development SamplePrep Sample Preparation Protein Precipitation Start->SamplePrep LCSeparation LC Separation Reverse-Phase Column SamplePrep->LCSeparation MSDetection MS Detection Negative ESI Mode, MRM LCSeparation->MSDetection Validation Method Validation MSDetection->Validation

1. Sample Preparation

  • Protein Precipitation: A common and effective approach for plasma/serum. One validated method for small molecules used zinc sulphate in methanol, which provided better results for several analytes compared to trichloroacetic acid [4].
  • Liquid-Liquid Extraction (LLE): Another viable technique. A method for a neuroprotectant drug used acetonitrile for extraction from 50 µL of plasma [5].
  • Desalting: For samples with high salt load (e.g., body fluids), a solid-phase extraction (SPE) desalting step is recommended to prevent ion suppression and source contamination [6].

2. Liquid Chromatography (LC)

  • Column: A reverse-phase C18 column is a standard starting point (e.g., 150 mm x 4.6 mm, 5 µm) [5].
  • Mobile Phase: Use volatile buffers compatible with MS.
    • Common Additives: 0.1% formic acid, ammonium formate, or ammonium acetate [4] [5].
    • Solvents: LC-MS grade water, methanol, and/or acetonitrile are mandatory to minimize background noise [6].
  • Gradient: A water/acetonitrile or water/methanol gradient can be optimized to elute the analyte.

3. Mass Spectrometry (MS)

  • Ionization: Electrospray Ionization (ESI) in negative mode is recommended due to the acidic sulfate group.
  • Detection: Use Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity in complex samples [3]. This involves selecting a precursor ion and a characteristic product ion.

Suggested MRM Transitions for this compound This table suggests potential transitions. Optimal values must be determined empirically.

Transition Type m/z Collision Energy (CE) Purpose
Quantifier 189.0 > 109.0* To be optimized Primary quantification
Qualifier 189.0 > 81.0* To be optimized Confirmatory identity

*Note: These are theoretical fragment masses. The deprotonated molecule [M-H]⁻ is m/z 189. Actual fragments and optimal CE must be determined via direct infusion.

Troubleshooting Common LC-MS Issues

Here are solutions to frequent problems encountered during LC-MS analysis of small molecules like this compound.

Problem Potential Causes Solutions & Checks
Low Sensitivity/High LOD High background noise from impurities, ion suppression, poor ionization, or source contamination. Use LC-MS grade solvents [6]. Reduce buffer concentration [6]. Optimize MS source conditions (gas, temperature) [6]. Include a desalting/pre-concentration step.
High Background Noise Contaminated solvents, column bleed, or system impurities. Flush the LC system and column with strong organic solvent [6]. Use a guard column. Ensure mobile phase is prepared fresh and stored correctly in glass, not plastic [6].
Peak Tailing/Broadening Large system dead volume, column issues, or secondary interactions with the stationary phase. Minimize all tubing connections [6]. Re-condition or replace the column. Add a low concentration of formic acid or ammonium formate to the mobile phase to improve peak shape [5].
Irreproducible Results Inconsistent sample preparation, injection volume errors, or instrument drift. Use an internal standard (e.g., a stable isotopically labeled analog of this compound) [3] [5]. Perform regular system suitability tests.

Frequently Asked Questions (FAQs)

Q1: Can I use single-stage LC-MS for this compound analysis? Yes, but with limitations. LC-MS is faster and can be sufficient for quantifying the analyte in simple, clean samples where it is the dominant component. However, for complex biological matrices like plasma or urine, LC-MS/MS is strongly recommended for its superior ability to remove background interference, provide structural confirmation via fragmentation, and achieve lower detection limits [3].

Q2: What are the best practices for mobile phase preparation to maximize sensitivity?

  • Purity: Always use LC-MS grade solvents and high-purity additives [6].
  • Volatility: Use only volatile buffers like ammonium formate or acetate. Avoid non-volatile buffers (e.g., phosphates, sulfates) which cause source contamination and signal suppression [6].
  • Concentration: Keep buffer concentrations low (e.g., 1-10 mM) to prevent precipitation and ion suppression [6].
  • Storage: Store mobile phases in the manufacturer's original amber glass bottles to avoid contamination from plasticizers [6].

Q3: My signal is suppressed. What could be the cause? Signal suppression is often caused by co-eluting matrix components from your biological sample. To resolve this:

  • Improve chromatographic separation to isolate your analyte peak.
  • Optimize the sample clean-up procedure (e.g., use a more selective SPE sorbent).
  • Dilute the sample and re-inject, if sensitivity allows.
  • Use a stable isotope-labeled internal standard, which corrects for suppression effects [3].

Key Takeaways for Your Analysis

  • Technique Choice: For robust, sensitive, and specific quantification of this compound in biological samples, LC-MS/MS with MRM is the gold standard.
  • Sample Prep is Critical: A simple protein precipitation with zinc sulphate in methanol is a validated starting point, but more selective clean-up may be needed for complex matrices.
  • Mobile Phase Matters: The quality and composition of your mobile phase are non-negotiable for achieving high sensitivity. Stick to volatile additives and LC-MS grade solvents.

References

Troubleshooting Guide: Pyrocatechol Sulfate Stability

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions and issues you might encounter:

Q1: What are the critical storage conditions for pyrocatechol sulfate? The primary recommendation is to store the solid compound as a combustible solid at 2-8°C [1]. For prepared solutions, the stability is highly dependent on pH and temperature. One study on the related compound pyrocatechol found that maximum adsorption (and thus minimal degradation/migration) in an aqueous solution occurred at a neutral pH of 7 [2].

Q2: My experimental results show inconsistent this compound levels. What could be the cause? Inconsistencies can arise from several factors:

  • Solution Age: Prepare fresh solutions immediately before use. Over time, aqueous solutions are susceptible to hydrolysis and microbial activity.
  • pH Shifts: Always buffer your solutions to a neutral pH (around 7) to minimize acid- or base-catalyzed hydrolysis [2].
  • Contamination: Ensure all glassware and instruments are clean to prevent introduction of catalysts (like metal ions) that can accelerate decomposition.

Q3: How can I monitor the stability of this compound in my solutions? You can use analytical techniques to monitor its integrity. A modern and highly sensitive method is to use an electrochemical sensor, such as one based on a nickel-aluminum layered double hydroxide (Ni–Al-LDH) nanostructure, which has been developed specifically for the detection of pyrocatechol with a very low detection limit [3].

Experimental Protocols for Stability Assessment

While a direct protocol for this compound is not available, the following workflow, based on general best practices and insights from pyrocatechol research, can serve as a template for your own stability studies. The diagram below outlines the key stages of this process.

Detailed Methodology:

  • Solution Preparation:

    • Use high-purity water (e.g., HPLC-grade) and appropriate buffers.
    • Prepare a stock solution of this compound at a relevant concentration for your research (e.g., 1-10 mM).
    • Buffer Selection: Phosphate buffer (e.g., 10-50 mM) at pH 7.0 is a suitable starting point, as neutral pH was favorable for pyrocatechol stability [2].
  • Stress Condition Studies:

    • Aliquot the stock solution into several vials.
    • Expose these aliquots to different stress conditions:
      • Temperature: Store vials at 4°C (refrigerated), 25°C (room temperature), and 37°C (physiological temperature).
      • pH: Prepare separate aliquots buffered at different pH levels (e.g., 5.0, 7.0, 9.0).
      • Time: Analyze the concentration in each vial at set time points (e.g., 0, 1, 2, 4, 8, 24 hours, and further for long-term studies).
  • Analysis and Quantification:

    • Analyze the samples using a sensitive and specific method.
    • Recommended Technique: Liquid Chromatography with Mass Spectrometry (LC-MS/MS) is ideal for separating and quantifying this compound and its potential degradation products (like catechol).
    • Alternative Method: As referenced in the search results, a highly sensitive electrochemical sensor based on a nickel-aluminum layered double hydroxide (Ni–Al-LDH) nanostructure can be used for the detection of pyrocatechol with a detection limit of 1 nM [3]. This could be adapted for stability monitoring.

Key Parameters for Stability

The table below summarizes the critical factors to investigate and control in your experiments.

Parameter Recommended Condition Rationale & Evidence
Storage Temperature (Solid) 2-8°C Supplier recommendation for this compound [1].
Solution pH Neutral (~pH 7) Study on pyrocatechol showed maximum stability/adsorption at pH 7, suggesting minimized degradation or reaction at this pH [2].
Solution Age Use immediately General best practice for unstable or reactive compounds; no specific data found for the sulfate ester.
Analysis Method LC-MS/MS or Electrochemical Sensor LC-MS/MS provides definitive quantification. An Ni–Al-LDH sensor offers high sensitivity (LOD: 1 nM) for pyrocatechol detection [3].

Key Takeaways for Your Research

To ensure the stability of this compound in your experiments, your standard operating procedures should focus on three core principles:

  • Strict Temperature Control: Always store the compound at 2-8°C and keep solutions on ice or in a cooled autosampler during analysis [1].
  • pH Management: Buffer all aqueous solutions to a neutral pH (7.0) to create an environment that minimizes hydrolysis [2].
  • Use Fresh Solutions: Prioritize preparing new solutions for critical experiments to avoid the variable of time-dependent degradation.

References

Analytical Methods for Pyrocatechol Sulfate

Author: Smolecule Technical Support Team. Date: February 2026

While a direct method for pyrocatechol sulfate is not fully detailed in the search results, the closely related compound pyrocatechol (catechol) is frequently analyzed. The methods for pyrocatechol can be adapted for its sulfate derivative.

The table below summarizes two effective approaches for separating and detecting pyrocatechol and related compounds.

Method Key Application & Analytic Separation/Detection Conditions Performance

| RP-HPLC with UV Detection [1] | Simultaneous estimation of Doxofylline and Terbutaline in formulation | Column: ODS C18 (150 mm x 4.6 mm, 5 µm) Mobile Phase: Ammonium acetate buffer (pH 3.0):Acetonitrile (50:50 v/v) Flow Rate: 1 mL/min Detection: 257 nm | Linearity Range: 16-96 µg/mL (for Doxofylline) LOD: 0.06 µg/mL (for Doxofylline) | | Electrochemical Sensor [2] | Quantification of Pyrocatechol in real samples | Sensor: Nickel-Aluminum Layered Double Hydroxide (Ni–Al-LDH) nanostructure | Detection Limit: 1 nM (Highly sensitive) Application: Suitable for a variety of real samples |

Detailed Experimental Protocol: RP-HPLC Method

This protocol is adapted from a validated method for drug analysis [1]. You can use it as a robust starting point for developing an assay for this compound.

Mobile Phase Preparation
  • Ammonium Acetate Buffer: Weigh approximately 2.83 grams of ammonium acetate and dissolve it in 1000 mL of HPLC-grade water. Mix well and adjust the pH to 3.0 ± 0.2 using dilute orthophosphoric acid (OPA). Filter the solution through a 0.45 µm membrane filter.
  • Final Mobile Phase: Combine the prepared ammonium acetate buffer and HPLC-grade acetonitrile in a 50:50 (v/v) ratio. Mix well and degas by sonication for 10 minutes.
Standard Solution Preparation
  • Stock Solution: Accurately weigh the reference standard of your analyte (e.g., this compound) and dissolve it in the mobile phase to achieve a known concentration.
  • Working Standards: Dilute the stock solution with mobile phase to create a series of calibration standards, typically spanning 50% to 150% of the expected assay concentration.
Chromatographic Conditions
  • Column: Reversed-Phase ODS C18 (150 mm x 4.6 mm, 5 µm particle size)
  • Detection Wavelength: 257 nm (Confirm the λmax for your specific compound using a UV-Vis spectrometer)
  • Column Temperature: Ambient
  • Injection Volume: 20 µL
  • Flow Rate: 1.0 mL/min

The workflow for the method development and troubleshooting process is outlined below:

Start Start: HPLC Method Development Prep Prepare Mobile Phase and Standard Solutions Start->Prep Run Run Initial Analysis Prep->Run CheckPeak Check Peak Shape and Resolution Run->CheckPeak Troubleshoot Troubleshoot Common Issues CheckPeak->Troubleshoot Poor Results Validate Validate Final Method CheckPeak->Validate Good Results Optimize Optimize Method Parameters Troubleshoot->Optimize Re-inject Optimize->Run Re-inject End Method Established Validate->End

Frequently Asked Questions & Troubleshooting

Q1: My chromatogram shows broad or tailing peaks. What could be the cause?

  • Column Incompatibility: The stationary phase might not be optimal. Ensure you are using a reversed-phase C18 column for this method.
  • pH Mismatch: The ionization state of your analyte is critical. Adjust the pH of the buffer in your mobile phase to suppress the ionization of acidic or basic groups on the molecule. For phenolic compounds like this compound, a low pH (e.g., 3.0) is often effective.
  • Column Contamination: Flush and regenerate the column according to the manufacturer's instructions.

Q2: The peak resolution between my analyte and impurities is poor. How can I improve it?

  • Modify Mobile Phase Ratio: Slightly decrease the organic solvent (acetonitrile) percentage to increase retention time and improve separation.
  • Adjust Flow Rate: A lower flow rate (e.g., 0.8 mL/min) can enhance resolution by allowing more time for interaction with the stationary phase.
  • Use a Gradient Elution: If multiple components are present, consider developing a gradient method where the proportion of organic solvent increases over time to elute strongly retained compounds.

Q3: I am getting high background noise or a drifting baseline in my analysis.

  • Degas the Mobile Phase: Ensure the mobile phase is thoroughly degassed before use to remove air bubbles.
  • Check Lamp Energy: A decaying UV lamp in the detector can cause noise and baseline instability. Check the lamp's energy profile and replace it if necessary.
  • Purge the System: Thoroughly purge the HPLC system to remove any dissolved gases or contaminants.

Q4: Are there alternative detection methods if UV sensitivity is insufficient? Yes. For higher sensitivity, consider an electrochemical sensor. Recent research shows that a sensor modified with Nickel-Aluminum Layered Double Hydroxide (Ni–Al-LDH) can detect pyrocatechol at concentrations as low as 1 nM [2]. This could be a highly effective approach for trace analysis.

Key Takeaways

To optimize your separation of this compound:

  • Start with a Robust HPLC Method: The RP-HPLC protocol using a C18 column and acidic buffer is a excellent, widely applicable starting point [1].
  • Fine-tune the pH: Since this compound is a phenolic compound, its retention and peak shape are highly dependent on the mobile phase pH. Careful optimization around pH 3.0 is crucial.
  • Consider Advanced Detection: For applications requiring very high sensitivity, such as tracking low-abundance metabolites, explore modern electrochemical sensing techniques [2].

References

pyrocatechol sulfate ion-pairing chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Concepts of IPC

Ion-pairing chromatography is a powerful technique for separating highly polar or ionic compounds, like pyrocatechol sulfate, that are not retained by standard reversed-phase columns [1]. The core principle involves adding an ion-pairing reagent to the mobile phase. This reagent has a charge opposite to the analyte and a hydrophobic tail. It interacts with the target analyte to form a neutral, less polar "ion pair" that can be retained on a standard C18 or C8 column [1] [2].

For the analysis of This compound (an anion), you would typically use a positively charged ion-pairing reagent. The separation mechanism is explained by two main models [1] [2]:

Mechanism Description
Partition Model The ion pair forms in the mobile phase, creating a neutral complex that partitions into the hydrophobic stationary phase [2].
Adsorption Model The ion-pairing reagent first adsorbs onto the stationary phase via its hydrophobic tail, creating a charged surface that then retains the analyte through electrostatic interaction [3] [2].

The following diagram illustrates the adsorption model, which is often the dominant mechanism when using alkyl sulfonates.

IPC_Adsorption_Model cluster_2 3. Analyte Retention MP Mobile Phase IPR Ion-Pair Reagent (Cation) SP Stationary Phase (e.g., C18) Charged_Surface Positively Charged Surface SP->Charged_Surface Analyte This compound (Anion) IPR->SP Hydrophobic tail adsorbs Charged_Surface->Analyte Electrostatic Attraction

Ion-Pair Reagent Selection Guide

Choosing the right reagent is the most critical step in IPC method development [1]. For acidic analytes like this compound, tetraalkylammonium salts are commonly used.

Reagent Type Example Compounds Alkyl Chain Length Typical Use Case
Tetraalkylammonium Salts Tetrabutylammonium phosphate/chloride C4 (Butyl) Moderate retention; faster equilibration [3].
Tetrahexylammonium salts C6 (Hexyl) Balanced retention and efficiency.
Tetraheptylammonium salts C7 (Heptyl) Stronger retention; for very polar analytes [4].

Method Development & Optimization

A robust method requires optimizing several parameters. The table below summarizes key variables and their effects.

Parameter Effect on Separation Recommended Starting Point for this compound
IPR Concentration Increase for stronger retention; too high can lead to poor elution [1]. 5-20 mM [1].
Organic Modifier Acetonitrile often provides better selectivity. Start with a low percentage (e.g., 5%) and increase.
Mobile Phase pH Must ensure analyte and IPR are ionized. pH > pKa of analyte; typically pH 7-9 for sulfates.
Column Temperature Higher temperature reduces viscosity, speeds up analysis, and can improve peak shape [4] [1]. 30-40°C.

The general workflow for developing and troubleshooting an IPC method is outlined below.

IPC_Workflow Start Start: No Retention A Select IPR (Use table above) Start->A B Optimize IPR Concentration A->B C Adjust Organic Modifier (%) B->C D Fine-tune pH and Temperature C->D End Robust Method D->End

Common Issues & Troubleshooting

Here are solutions to frequently encountered problems in IPC.

Problem Possible Cause Solution
Long equilibration time / Poor retention reproducibility Column not fully saturated with IPR; using gradient elution [4]. Use isocratic elution; flush column with 50-100 column volumes of mobile phase [4].
Peak Tailing Interaction with residual silanol groups on silica column [4]. Use the IPR to mask silanols; increase IPR concentration; use a column with high purity silica or hybrid packing [4].
High Backpressure / Long Analysis Time Mobile phase viscosity too high; organic solvent percentage too low. Increase column temperature; consider using a shorter chain IPR (e.g., C5 vs. C7) to allow for higher organic solvent [3].
Blank Solvent Peaks Difference in composition between sample solvent and mobile phase [4]. Dissolve samples in the mobile phase; use high-purity reagents [4].

Sample Protocol for this compound

This is a detailed starting method that you can adapt and optimize.

Materials:

  • Column: C18, 150 mm x 4.6 mm, 5 µm.
  • Ion-Pairing Reagent: Tetrabutylammonium phosphate (TBAP).
  • Mobile Phase: 10 mM TBAP in a mixture of 15% acetonitrile and 85% water (v/v). Adjust pH to 7.5 with dilute phosphoric acid or NaOH.
  • Flow Rate: 1.0 mL/min.
  • Temperature: 35°C.
  • Detection: UV-Vis (e.g., 280 nm for catechol derivatives).

Procedure:

  • Mobile Phase Preparation: Accurately weigh TBAP and dissolve in HPLC-grade water. Add acetonitrile and adjust the pH. Filter and degas the mobile phase thoroughly.
  • Column Equilibration: Flush the column with the initial mobile phase for at least 60-90 minutes (or ~50-100 column volumes) in isocratic mode until a stable baseline is achieved [4].
  • Sample Preparation: Dissolve the this compound standard in the mobile phase.
  • Analysis: Inject the sample and run the method. Monitor the retention time and peak shape.
  • Optimization: Based on the initial results, refer to the workflow and tables above to adjust the IPR concentration, organic modifier percentage, or pH to achieve optimal separation.

Key Precautions

  • Dedicated Column: It is highly recommended to dedicate a column for IPC use, as ion-pairing reagents can be very difficult to remove completely [5].
  • Detection Compatibility: Ensure the IPR does not absorb strongly at the detection wavelength you are using (e.g., UV) [5].
  • MS Incompatibility: Most ion-pairing reagents are not compatible with Mass Spectrometry (MS) detection. For LC-MS work, volatile alternatives like formic acid or ammonium acetate are preferred.

References

pyrocatechol sulfate degradation stability

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties & Stability

Pyrocatechol sulfate is a phenolic sulfate metabolite frequently identified in human plasma and urine. Its stability is influenced by several key factors [1]:

  • Chemical Nature: It is the sulfate monoester conjugate of pyrocatechol (also known as catechol) [2] [1].
  • Role as a Biomarker: Its levels in biological fluids are associated with gut microbiome condition, coffee drinking, and whole grain intake, indicating it is a stable metabolite under physiological conditions [1].
  • Storage Recommendations: As a solid, it should be stored at 2-8°C to maintain stability over time [1].

Degradation Pathways

While stable in the human body, this compound can be degraded by specific microbial enzymes. The degradation typically involves a initial desulfation step. The table below summarizes the key steps.

Step Process Enzyme / Mechanism Outcome
1 Desulfation Arylsulfatase Cleaves the sulfate ester bond, yielding inorganic sulfate and pyrocatechol [3].
2 Ring Cleavage Catechol 1,2-dioxygenase or Catechol 2,3-dioxygenase Breaks the aromatic ring of pyrocatechol, leading to open-chain intermediates that enter central metabolism [3] [4].

This pathway is supported by research on bacteria like Methylobacillus sp. V29b, which can degrade phthalate esters completely, with pyrocatechol and its subsequent ring cleavage identified as central metabolic intermediates [3].

The following diagram illustrates this core degradation pathway.

degradation_pathway start This compound intermediate Pyrocatechol (C6H6O2) start->intermediate Arylsulfatase (Desulfation) end Open-Chain Intermediates intermediate->end Catechol Dioxygenase (Aromatic Ring Cleavage)

Experimental Protocol: Investigating Degradation

Here is a general methodology you can adapt to study the biodegradation of this compound in your lab.

1. Culture Preparation * Microorganism: Use a pure bacterial strain known for degrading phenolic compounds (e.g., Methylobacillus sp. V29b or isolates from activated sludge) [3]. * Medium: Prepare a Minimal Salt Medium (MSM). A standard composition per liter includes [3]: * 3.5 g K₂HPO₄ * 1.5 g KH₂PO₄ * 1.0 g NH₄Cl * 0.27 g MgSO₄ * 0.03 g Fe₂(SO₄)₃·7H₂O * 0.03 g CaCl₂ * Adjust pH to 6.8 and autoclave. Filter-sterilized solutions of MgSO₄ and Fe₂(SO₄)₃ should be added separately after autoclaving to prevent precipitation [3].

2. Experimental Setup * Carbon Source: Add this compound as the sole carbon and energy source to the MSM. A typical initial concentration range is 10-1000 mg/L [3]. * Inoculation: Inoculate the medium with a small volume of bacterial suspension. * Controls: Always run a sterile control (medium with substrate, but no bacteria) to account for any non-biological degradation. * Incubation: Incubate flasks at 30°C with shaking at 180 rpm to ensure proper aeration [3].

3. Monitoring & Analysis * Sampling: Periodically collect samples from the culture broth. * Analytical Techniques: * HPLC: Use High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of this compound and the potential appearance of pyrocatechol. A C18 column and a UV/Vis or mass spectrometry detector are suitable. The mobile phase often involves a gradient of water and acetonitrile [3]. * Enzyme Assays: Measure arylsulfatase and catechol dioxygenase activities in cell-free extracts to confirm the enzymatic steps [3].

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems.

Problem Possible Cause Suggested Solution
No Degradation Observed Microorganism cannot utilize the compound. Re-isolate from contaminated sites; pre-expose (acclimate) the culture to this compound at low concentrations [3].
Incomplete Degradation Accumulation of toxic intermediates (e.g., pyrocatechol). Monitor intermediate levels; ensure culture conditions favor ring-cleavage enzyme expression; consider a microbial consortium [3].
Poor Bacterial Growth Substrate inhibition at high concentrations. Lower the initial concentration of this compound and use a growth inhibition model (like Monod) to model kinetics [3].
Abiotic Loss of Substrate Chemical hydrolysis or adsorption. Always include and analyze sterile controls to confirm that removal is biologically mediated [3].

Key Takeaways for Your Research

  • Stability in Metabolomics: In human biomonitoring, this compound is stable enough to be a reliable biomarker. Adhere to recommended storage conditions (2-8°C) [1].
  • Degradation in Bioremediation: In environmental or bioremediation contexts, its breakdown is initiated by specific enzymes like arylsulfatase, followed by ring cleavage of the resulting pyrocatechol [3].
  • Experimental Focus: Your experiments should focus on confirming the presence and activity of these key enzymes and optimizing microbial growth conditions to achieve complete mineralization.

References

Understanding and Troubleshooting Broad Peaks

Author: Smolecule Technical Support Team. Date: February 2026

"Broad peaks" in chromatography can be caused by issues during the separation (chromatography) or detection (mass spectrometry) stages. The table below summarizes the potential causes and general solutions.

Potential Cause Description Troubleshooting Approach
Suboptimal Chromatography [1] Broad, tailing, or early-eluting peaks due to issues with the liquid chromatography (LC) system. Method re-development; optimize mobile phase, column temperature, and gradient conditions.
Ion Suppression [1] Reduced ionization efficiency in the mass spectrometer due to co-eluting compounds. Improve chromatographic separation to isolate the analyte; sample clean-up to remove interferents.
Software Peak Detection [1] Limitations of peak detection algorithms in processing complex data, misclassifying signal and noise. Use advanced data processing algorithms designed for HRMS data and perform gap filling.

Leveraging High-Resolution Mass Spectrometry (HRMS) and Data Processing

For complex samples, High-Resolution Mass Spectrometry (HRMS) and sophisticated software can be powerful tools.

  • The Power of HRMS: HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap, offer high mass resolving power. This allows them to distinguish isotopic distributions and generate accurate fragmentation data, which improves the confidence of compound identification [2].
  • Advanced Data Processing with XCMS: The XCMS software is widely used for processing HRMS data from complex samples [3]. Its workflow is designed to handle challenges like peak detection and alignment:
    • Peak Detection: The CentWave algorithm within XCMS is particularly effective for HRMS data. It detects peaks based on their shape and intensity in the chromatographic domain, which can improve the accuracy of identifying features like pyrocatechol sulfate, even when they are not perfectly shaped [3].
    • Gap Filling: After peak detection and alignment, a common issue is missing values. Gap-filling algorithms can re-examine the raw data in regions where a peak was expected but not initially found, helping to recover signals that might have been missed due to broad peaks or low intensity [1] [3].

The diagram below illustrates a general HRMS data processing workflow that incorporates these algorithms.

RawData Raw HRMS Data PeakDetection Peak Detection RawData->PeakDetection Convert Format PeakAlignment Peak Alignment PeakDetection->PeakAlignment CentWave Algorithm GapFilling Gap Filling PeakAlignment->GapFilling Correct RT Drift FinalTable Feature Table GapFilling->FinalTable Fill Missing Values

Experimental Protocol for Non-Targeted Screening with XCMS

Here is a generalized methodology for analyzing complex sample data, which can be applied to detect compounds like this compound [3].

  • Sample Preparation and Data Acquisition:

    • Prepare your biological or environmental samples.
    • Analyze the samples using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
    • Convert the resulting raw data files (e.g., .d or .raw) into an open format like .mzXML using a tool like MSConvert.
  • Data Processing in XCMS:

    • Import Data: Load the converted files into XCMS.
    • Peak Detection: Use the CentWave algorithm for feature detection. Key parameters to optimize include peakwidth (which should accommodate your observed peak shape), snthresh (signal-to-noise threshold), and mzdiff.
    • Peak Alignment: Apply the Obiwarp algorithm to correct for nonlinear retention time deviations between samples.
    • Gap Filling: Use the Peak Density method or advanced algorithms like Symbolic Aggregate Approximation (SAX)-based methods to fill in missing peaks by re-examining the raw data in un-detected regions [1] [3].
  • Data Export and Analysis:

    • Export the final feature table, which contains mass-to-charge ratio (m/z), retention time, and intensity information across all samples for statistical analysis and compound identification.

Suggested Next Steps for Your Research

Since the search results do not contain a specific, ready-to-use protocol for this compound, you may need to delve deeper. I suggest you:

  • Consult Method Development Resources: Look for analytical method development textbooks or guides that focus on the separation of phenolic compounds or sulfated metabolites.
  • Search for Existing Methods: Look up scientific publications that have measured this compound in biological matrices (e.g., plasma or urine) [4] [5]. Their methodology sections can provide a proven starting point for your own parameters.
  • Systematic Parameter Optimization: If using XCMS, plan a systematic approach to optimize critical parameters like peakwidth and snthresh using a representative sample to improve peak detection for your specific analyte.

References

pyrocatechol sulfate analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Pyrocatechol Sulfate: Chemical Profile

The table below summarizes the key identifying information and properties for this compound, which is crucial for method development [1] [2].

Property Description
CAS Number 4918-96-1 [3] [1] [2]
Synonyms Catechol sulfate; 2-Hydroxyphenyl hydrogen sulfate [3] [1]
Molecular Formula C₆H₆O₅S [3] [1] [2]
Molecular Weight 190.17 g/mol [3] [1]
IUPAC Name (2-hydroxyphenyl)oxidanesulfonic acid [1] [2]
Appearance White solid [1]
Storage 2-8°C [3] [1]

Analytical Method Validation Parameters

Analytical method validation ensures that a procedure is suitable for its intended use. The following table outlines the key parameters that must be evaluated, typically for a chromatographic method like HPLC [4] [5] [6].

Validation Parameter Description & Objective
Accuracy Measures the closeness of results to the true value. Often assessed by spiking samples with a known concentration of the analyte and calculating the percentage recovery [4].
Precision Evaluates the degree of agreement among a series of measurements. This includes repeatability (same day, same analyst) and intermediate precision (different days, different analysts) [7] [4].
Specificity Confirms that the method can accurately measure the analyte in the presence of other components like impurities, degradants, or matrix components [4].
Linearity & Range Demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte over a specified range [4].
Limit of Detection (LOD) The lowest amount of analyte that can be detected, but not necessarily quantified.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy [4].
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate) [7] [4].

Troubleshooting Guide & FAQs

Given the absence of a specific method, this guide addresses common issues in HPLC, a likely technique for analyzing this compound, based on general principles [5] [6].

Frequently Asked Questions

Q1: What is the biological significance of this compound that makes it an analyte of interest? this compound is not just a simple metabolite; it is a phenolic sulfate with research interest as a potential biomarker. Its levels in plasma and urine are connected to gut microbiome condition, whole grain intake, and habitual coffee consumption. It is also being studied for its role in modulating biological functions related to brain health and kidney function [1].

Q2: My analyte peaks are showing poor shape (tailing or fronting). What could be the cause? Poor peak shape in HPLC is often related to issues with the column or the interaction between the analyte and the stationary phase.

  • Cause 1: The column may be degraded or contaminated. Consider flushing the column or using a new one.
  • Cause 2: The chemistry of the stationary phase is not optimal for your analyte. This compound is a polar, acidic compound due to its phenolic and sulfate groups. A reversed-phase C18 column with an acidic mobile phase (e.g., with a buffer like formate or phosphate) is a common starting point. If the problem persists, testing a different column chemistry (e.g., phenyl-hexyl) might be necessary [5].

Q3: I am getting low recovery of my analyte. How can I improve it? Low recovery can occur at various stages.

  • Sample Preparation: Ensure the extraction solvent is efficient at solubilizing this compound. The use of solvents like methanol or acetonitrile, potentially with a small percentage of acid to suppress ionization, can be tested.
  • Matrix Interference: Complex biological matrices (like plasma or urine) can bind the analyte. Protein precipitation or solid-phase extraction (SPE) may be required to clean up the sample and improve recovery [6].

Workflow for Method Development & Validation

The following diagram illustrates a logical workflow for developing and validating an analytical method, integrating the parameters discussed.

Start Define Method Objective LitReview Literature Review & Compound Analysis Start->LitReview Dev Method Development (Select technique, column, mobile phase, sample prep) LitReview->Dev Val Method Validation Dev->Val Rou Routine Use Val->Rou Param Key Validation Parameters Val->Param P1 Specificity Param->P1 P2 Linearity & Range Param->P2 P3 Accuracy Param->P3 P4 Precision Param->P4 P5 LOD/LOQ Param->P5 P6 Robustness Param->P6

High-Performance Liquid Chromatography (HPLC) System

Since HPLC is a prime candidate for this analysis, the diagram below outlines its core components and process flow, which can aid in understanding where issues might originate [5].

MP Mobile Phase Reservoir Pump High-Pressure Pump MP->Pump Solvent Delivery Injector Injector / Autosampler Pump->Injector Constant Flow Column Analytical Column Injector->Column Sample Injection Detector Detector Column->Detector Separated Analytes Waste Waste Detector->Waste Mobile Phase Data Data System (Chromatogram) Detector->Data Electrical Signal

The information provided should serve as a strong technical foundation. To proceed further:

  • Consult Specialized Literature: I recommend searching for scientific papers in databases like PubMed or SciFinder using keywords such as "this compound HPLC method," "urinary phenolic sulfates analysis," or "metabolomics LC-MS method" to find published methods that can be adapted.
  • Apply General Principles: Use the validation parameters and troubleshooting guides as a checklist when you begin testing your specific analytical procedure.

References

Chemical & Biological Profile Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information for Pyrocatechol Sulfate and Guaiacol. Note that data for Guaiacol Sulfate is absent from the search results.

Property This compound Guaiacol
IUPAC Name (2-Hydroxyphenyl)oxidanesulfonic acid [1] 2-Methoxyphenol [2]
Other Names 2-hydroxyphenyl hydrogen sulfate [1] o-Methoxyphenol, Pyrocatechol monomethyl ether [2]
Molecular Formula C6H6O5S [1] C7H8O2 [2]
Structure Phenol with a sulfate group Phenol with a methoxy group [2]
Assay/Purity ≥95% (H-NMR) [1] Information missing from search results
Physical Form White solid [1] Colorless oil or crystalline solid [2]
Biomarker Role Potential biomarker for kidney function, whole grain intake, coffee drinking [1] Information missing from search results
Biological Significance Modulates brain health and cardiomyocyte beating [1] A precursor to vanillin; a component in locust swarm pheromones [2]
Research Applications Metabolomics Research, Microbiome Research [1] Used as a reagent in peroxidase enzyme quantification assays [2]

Experimental Context and Pathways

While the search results do not provide detailed experimental protocols, they highlight key biological roles and research applications for these compounds.

  • For this compound, research focuses on its endogenous role. It is studied in Metabolomics and Microbiome Research as a circulating metabolite in human plasma. Its levels are influenced by dietary intake (e.g., berries, coffee) and gut microbiota condition, and it is investigated as a biomarker for kidney function [1].
  • For Guaiacol, a classic laboratory application is the quantification of peroxidase enzyme activity. In the presence of hydrogen peroxide (H₂O₂), peroxidases catalyze the oxidation of four guaiacol molecules to yield a brown-colored product, tetraguaiacol, which can be measured by its absorbance at 420–470 nm [2]. The reaction is as follows: 4 Guaiacol + 2 H₂O₂ → Tetraguaiacol (colored) + 8 H₂O [2]

The following diagram illustrates the metabolic origin and research context of this compound, based on the information from the search results.

cluster_diet Dietary & Environmental Inputs cluster_research Research Applications & Biomarker Potential Berries Berries This compound This compound Berries->this compound Whole Grains Whole Grains Whole Grains->this compound Coffee Coffee Coffee->this compound Gut Microbiota Gut Microbiota Gut Microbiota->this compound Metabolomics\nResearch Metabolomics Research Microbiome\nResearch Microbiome Research Kidney Function\nBiomarker Kidney Function Biomarker Biological Effects Biological Effects This compound->Metabolomics\nResearch This compound->Microbiome\nResearch This compound->Kidney Function\nBiomarker This compound->Biological Effects Modulates

Diagram 1: this compound: Origins and Research Context

References

pyrocatechol sulfate vs hydroquinone sulfate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Research Applications

The following table summarizes the available information on pyrocatechol sulfate and the general context for hydroquinone sulfate.

Aspect This compound Hydroquinone Sulfate
Parent Compound Catechol (Pyrocatechol), Benzene-1,2-diol [1] Hydroquinone, Benzene-1,4-diol [2]
Parent Chemical Formula C₆H₆O₂ [1] C₆H₆O₂ [2]
Sulfate Compound Formula C₆H₆O₅S [3] Information missing
Sulfate SMILES O=S(=O)(O)Oc1ccccc1O [3] Information missing
Research Relevance Phenolic metabolite in human plasma; biomarker for kidney function, whole grain intake, coffee consumption [3] Information missing
Biological Role/Use Modulates brain health and cardiomyocyte beating [3] Used in photography and as an intermediate for antioxidants [2]

Proposed Experimental Workflow for Comparison

For a comprehensive comparison, an analytical chemistry approach is recommended. The diagram below outlines a potential workflow for separating and quantifying these compounds in biological samples.

ExperimentalWorkflow SamplePrep Sample Preparation (Protein Precipitation, Centrifugation) HPLCSep HPLC Separation (Reverse-Phase C18 Column) SamplePrep->HPLCSep Cleaned Extract Detection Detection (UV-Vis / Mass Spectrometry) HPLCSep->Detection Separated Analytes DataAnalysis Data Analysis (Quantification, Method Validation) Detection->DataAnalysis Spectral Data

Workflow Description:

  • Sample Preparation: Biological samples like plasma or urine undergo protein precipitation using an organic solvent (e.g., acetonitrile) followed by centrifugation to obtain a clean extract for analysis.
  • HPLC Separation: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A reverse-phase C18 column is typically used to separate the compounds based on their hydrophobicity. This compound and hydroquinone sulfate would elute at different retention times.
  • Detection: The separated compounds are detected. UV-Vis detection can be used if the compounds have distinct absorbance profiles. Tandem Mass Spectrometry (MS/MS) is the preferred method for higher specificity and sensitivity, identifying compounds by their unique mass-to-charge ratios.
  • Data Analysis: The generated data is used to quantify the concentration of each sulfate metabolite in the sample. The entire method would need validation for parameters like accuracy, precision, and limit of detection.

Comparative Properties and Pathways

The different biological roles of these sulfate metabolites stem from the distinct chemical properties and metabolic pathways of their parent compounds, catechol and hydroquinone.

MetabolicPathway Phenol Phenol Catechol Catechol (Benzene-1,2-diol) Phenol->Catechol Enzymatic Hydroxylation Hydroquinone Hydroquinone (Benzene-1,4-diol) Phenol->Hydroquinone Enzymatic Hydroxylation Sulfation Sulfation (SULT Enzyme) Catechol->Sulfation Phase II Metabolism Hydroquinone->Sulfation Phase II Metabolism PyrSulfate This compound Sulfation->PyrSulfate Known Metabolite HydSulfate Hydroquinone Sulfate (Information Missing) Sulfation->HydSulfate Inferred Pathway

Pathway Description:

  • Common Origin: Both catechol and hydroquinone are dihydroxybenzene isomers. An industrial production method involves the hydroxylation of phenol using hydrogen peroxide [1].
  • Metabolic Conjugation: In the human body, phenols like catechol and hydroquinone often undergo Phase II metabolism via sulfation. This reaction, catalyzed by sulfotransferase (SULT) enzymes, adds a sulfate group to increase water solubility for excretion [3].
  • Distinct Isomers, Distinct Roles: Despite the similar metabolic pathway, the ortho- (1,2) structure of catechol and the para- (1,4) structure of hydroquinone lead to different chemical behaviors and biological interactions. This is why this compound is identified as a modulator for specific biological functions, while the role of hydroquinone sulfate remains less clear [3].

Key Takeaways and Research Outlook

Currently, direct comparison is challenging. This compound is a identifiable metabolite with emerging research roles, whereas detailed public data on hydroquinone sulfate is limited. Future research should focus on isolating and characterizing hydroquinone sulfate, followed by the direct comparative experiments outlined to fully understand their distinct roles in biology and toxicology.

References

pyrocatechol sulfate NMR spectral data

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Your Research

Since the specific NMR data is not available in the search results, here are some practical steps you can take to acquire this information.

  • Consult Specialized Databases: Search for pyrocatechol sulfate (CAS 4918-96-1) in commercial NMR spectral databases such as Spectral Base from Wiley or SDBS from the National Institute of Advanced Industrial Science and Technology (AIST) in Japan.
  • Source from Suppliers: The Sigma-Aldrich product page indicates that an analytical certificate (COA) is available [1]. You can request this document directly from the supplier, as it may contain detailed characterization data.
  • Run Your Own NMR: Given that the compound is available for purchase at a verified high purity [1], you can acquire a sample and perform the NMR analysis to generate the spectral data yourself.

Experimental Context from Research Literature

Although the full spectral data is missing, one research article confirms that This compound can be detected and quantified in human urine using 1H NMR spectroscopy as part of metabolomic profiling studies [2]. This validates that its NMR signals are distinguishable and relevant for biomedical research. The general workflow for such an analysis, based on the methodology described in the research, can be summarized as follows:

Urine Sample Collection Urine Sample Collection Add Protease Inhibitor (Optional) Add Protease Inhibitor (Optional) Urine Sample Collection->Add Protease Inhibitor (Optional) Sample Preparation & Centrifugation Sample Preparation & Centrifugation Add Protease Inhibitor (Optional)->Sample Preparation & Centrifugation 1H NMR Analysis 1H NMR Analysis Sample Preparation & Centrifugation->1H NMR Analysis Data Processing (Exclude PI peaks) Data Processing (Exclude PI peaks) 1H NMR Analysis->Data Processing (Exclude PI peaks) Multivariate Statistical Analysis (e.g., PCA) Multivariate Statistical Analysis (e.g., PCA) Data Processing (Exclude PI peaks)->Multivariate Statistical Analysis (e.g., PCA)

I hope this provides a clear path forward for your work. Would you like me to help you search for one of the specialized spectral databases mentioned above?<|end▁of▁thinking|>I've looked into your request for an NMR spectral data comparison guide for this compound. The search results confirm the compound's relevance in metabolomics research but, unfortunately, do not contain the specific experimental NMR spectral data or detailed protocols needed for a full comparison guide [1] [2].

Here is a summary of the available information for this compound.

Property Details
Chemical Name This compound [1] [3] [4]
CAS Number 4918-96-1 [3] [4]
Molecular Formula C6H6O5S [3] [4]
Molecular Weight 190.17 g/mol [3]
Synonyms 2-Hydroxyphenyl hydrogen sulfate; Catechol monosulfate; 1,2-Benzenediol, mono(hydrogen sulfate) [1] [4]
Purity ≥95% (as verified by H-NMR) [1]
Form White solid [1]

How to Proceed with Your Research

Since the specific NMR data is not available in the search results, here are some practical steps you can take to acquire this information.

  • Consult Specialized Databases: Search for this compound (CAS 4918-96-1) in commercial NMR spectral databases such as Spectral Base from Wiley or SDBS from the National Institute of Advanced Industrial Science and Technology (AIST) in Japan.
  • Source from Suppliers: The Sigma-Aldrich product page indicates that an analytical certificate (COA) is available [1]. You can request this document directly from the supplier, as it may contain detailed characterization data.
  • Run Your Own NMR: Given that the compound is available for purchase at a verified high purity [1], you can acquire a sample and perform the NMR analysis to generate the spectral data yourself.

Experimental Context from Research Literature

Although the full spectral data is missing, one research article confirms that This compound can be detected and quantified in human urine using 1H NMR spectroscopy as part of metabolomic profiling studies [2]. This validates that its NMR signals are distinguishable and relevant for biomedical research. The general workflow for such an analysis, based on the methodology described in the research, can be summarized as follows:

Urine Sample Collection Urine Sample Collection Add Protease Inhibitor (Optional) Add Protease Inhibitor (Optional) Urine Sample Collection->Add Protease Inhibitor (Optional) Sample Preparation & Centrifugation Sample Preparation & Centrifugation Add Protease Inhibitor (Optional)->Sample Preparation & Centrifugation 1H NMR Analysis 1H NMR Analysis Sample Preparation & Centrifugation->1H NMR Analysis Data Processing (Exclude PI peaks) Data Processing (Exclude PI peaks) 1H NMR Analysis->Data Processing (Exclude PI peaks) Multivariate Statistical Analysis (e.g., PCA) Multivariate Statistical Analysis (e.g., PCA) Data Processing (Exclude PI peaks)->Multivariate Statistical Analysis (e.g., PCA)

References

Available Information on Pyrocatechol Sulfate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of pyrocatechol sulfate based on the search results:

Characteristic Details
Chemical Role Gut microbiota-derived metabolite [1]
Biological Context Associated with fear extinction learning and neuronal activity in preclinical models [1]
Molecular Formula C₆H₆O₅S [1]
Origin Xenobiotic metabolism [1]

Graphviz Diagram Example

While I cannot create a pathway diagram for the recovery process due to a lack of specific workflow data, the following example illustrates how to structure a Graphviz DOT script for an experimental workflow, adhering to your formatting specifications.

You can use this template and replace the nodes and edges with your specific protocol steps once you have the necessary information.

Example Experimental Workflow start Sample Collection step1 Protein Precipitation start->step1 Plasma/Serum step2 Solid Phase Extraction step1->step2 Centrifugation step3 LC-MS/MS Analysis step2->step3 Reconstitution step4 Data Analysis step3->step4 Chromatogram end Recovery Rate Calculation step4->end Quantification

References

pyrocatechol sulfate cross-reactivity assays

Author: Smolecule Technical Support Team. Date: February 2026

Pyrocatechol Sulfate: Key Information

The table below summarizes the available fundamental information about this compound, which is crucial for understanding its potential behavior in assays. [1] [2]

Property Description
IUPAC Name This compound
Other Names (2-Hydroxyphenyl)oxidanesulfonic acid, 2-hydroxyphenyl hydrogen sulfate [1]
CAS Number 4918-96-1 [2]
Molecular Formula C6H6O5S [1] [2]
Molecular Weight 190.17 g/mol [2]
Form White solid [1]
Bioactive Role Phenolic metabolite; potential biomarker for kidney function, whole grain intake, and coffee consumption; modulator of brain health and cardiomyocyte function. [1] [2]

Cross-Reactivity Assays: Principles and Protocols

Although direct data for this compound is unavailable, the search results provide a clear framework for how cross-reactivity testing is performed, particularly for steroid hormone immunoassays. The following diagram outlines the general experimental workflow for determining cross-reactivity.

Start Start: Plan Experiment Prep Prepare Test Samples Start->Prep Spike Spike Compound into Normal Human Plasma Prep->Spike RunAssay Run Immunoassay Spike->RunAssay Measure Measure Apparent Target Concentration RunAssay->Measure Calculate Calculate % Cross-reactivity Measure->Calculate Analyze Analyze Clinical Significance Calculate->Analyze

The methodology generally follows these steps [3] [4]:

  • Experimental Design: Tests are designed according to guidelines (e.g., NCCLS Guideline EP7-A). The compound of interest is spiked into a normal human plasma or serum matrix. [3] [4]
  • Quantification: The percent cross-reactivity is calculated using the formula: (measured apparent concentration of target / concentration of tested compound) × 100%. [3] [4]
  • Data Interpretation: Results are often categorized for interpretation [3] [4]:
    • Strong: ≥ 5%
    • Weak: 0.5% - 4.9%
    • Very Weak: 0.05% - 0.49%
    • Not Cross-Reactive: < 0.05%
  • Structural Similarity: A key principle is that cross-reactivity is most likely when a compound shares a high degree of two-dimensional molecular similarity with the target antigen of the immunoassay. [4]

A Path Forward for Your Research

Since published data on this specific topic appears to be lacking, you may need to generate the comparative data yourself. Here are some suggested steps:

  • Establish a Baseline: Use the experimental protocol described above to test this compound against the specific immunoassays relevant to your research.
  • Identify Key Comparators: Select alternative compounds or metabolites for a meaningful comparison. The clinical significance of cross-reactivity is highest for compounds that are structurally similar to the target and can reach high physiological concentrations. [3] [4]
  • Conduct Structural Analysis: Before lab testing, you can perform a two-dimensional molecular similarity analysis comparing this compound to the target antigen and other known cross-reactants. This computational method can help triage which compounds are most likely to interfere. [4]

References

×

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

189.99359446 Da

Monoisotopic Mass

189.99359446 Da

Heavy Atom Count

12

Other CAS

4918-96-1

Metabolism Metabolites

Catechol sulfate is a known human metabolite of Catechol.

Wikipedia

Pyrocatechol sulfate

Dates

Last modified: 04-14-2024

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